Product packaging for Pefloxacin Mesylate(Cat. No.:CAS No. 70458-95-6)

Pefloxacin Mesylate

Cat. No.: B1663859
CAS No.: 70458-95-6
M. Wt: 429.5 g/mol
InChI Key: HQQSBEDKMRHYME-UHFFFAOYSA-N
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Description

See also: Pefloxacin (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24FN3O6S B1663859 Pefloxacin Mesylate CAS No. 70458-95-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
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DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
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Molecular Weight

429.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate
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Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
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Record name PEFLOXACIN MESYLATE
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Pefloxacin Mesylate, a synthetic broad-spectrum fluoroquinolone antibiotic. The information presented is intended to support research and development activities by providing essential data on its chemical and physical characteristics, standardized experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound's behavior in both in vitro and in vivo systems is fundamentally governed by its physicochemical properties. These characteristics are critical for formulation development, analytical method design, and understanding its pharmacokinetic profile.

The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Chemical Identity and General Properties

PropertyValueCitation
Chemical Name 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid[1]
Synonyms Pefloxacin methanesulfonate, Pefloxacinium mesylate[1][2]
Molecular Formula C₁₈H₂₄FN₃O₆S[3][4]
Molecular Weight 429.46 g/mol [3][4][5]
CAS Number 70458-95-6[4][5]
Appearance Pale beige or cream-colored solid powder[4][6]

Table 2: Solubility Profile

SolventSolubilityCitation
Water Freely soluble (≥ 100 mg/mL)[4][6][7]
DMSO 5 - 12.5 mg/mL[3][7][8]
Dimethylformamide (DMF) ~3 mg/mL[8]
Ethanol (96%) Slightly soluble[4]
Methylene Chloride Very slightly soluble[4]
Aqueous Buffer (1:3 DMSO:PBS, pH 7.2) ~0.25 mg/mL[8]

Table 3: Thermodynamic and Partitioning Properties

PropertyValueCitation
Melting Point >255 °C (with decomposition)[4][5]
pKa (Strongest Acidic) 5.55 - 5.66[9][10]
pKa (Strongest Basic) 6.47 - 7.01[9][10]
LogP (Octanol-Water Partition Coefficient) 0.2 - 0.27[2][10]

Table 4: Spectroscopic Data

TechniqueParameterValueCitation
UV-Vis Spectroscopy λmax (in simulated tear fluid, pH 7.4)272 nm[11][12]
Infrared (IR) Spectroscopy -Characteristic peaks confirm functional groups and salt formation. ATR-IR spectra are available in public databases.[13][14]
Nuclear Magnetic Resonance (NMR) -¹H, ¹³C, and ¹⁹F NMR are used for structural elucidation and to study interactions with ions like Mg²⁺.[1][13][15]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and transcription. Its primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16][17] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][9] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which results in double-stranded breaks in the bacterial chromosome, thereby blocking DNA replication and leading to cell death.[2][18]

Pefloxacin_Mechanism_of_Action cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase (Gram-Negative Target) DNA_Processes DNA Replication & Transcription DNA_Gyrase->DNA_Processes required for Topo_IV Topoisomerase IV (Gram-Positive Target) Topo_IV->DNA_Processes required for Cell_Death Cell Death DNA_Processes->Cell_Death Blockage leads to Pefloxacin This compound Pefloxacin->DNA_Gyrase Inhibits Pefloxacin->Topo_IV Inhibits

Pefloxacin's inhibitory action on key bacterial topoisomerases.

Detailed Experimental Protocols

The following section details the methodologies for determining key physicochemical parameters of this compound.

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.[19][20]

Workflow for pKa Determination

pKa_Determination_Workflow A 1. Sample Preparation Accurately weigh API. Dissolve in CO₂-free water. B 2. Instrument Calibration Calibrate pH meter using standard buffers (pH 4, 7, 10). A->B C 3. Titration Titrate sample with standardized 0.1 M NaOH or 0.1 M HCl. Record pH after each addition. B->C D 4. Data Analysis Plot pH vs. titrant volume. Determine inflection point (equivalence point). C->D E 5. pKa Calculation The pH at half the equivalence point volume is the pKa. D->E

Workflow for determining pKa via potentiometric titration.

Protocol:

  • Reagent and Sample Preparation:

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH or 0.1 M HCl).

    • Prepare a solution of this compound (e.g., 1 mM) in high-purity, carbon dioxide-free water to minimize interference.[19]

    • To maintain constant ionic strength, 0.15 M potassium chloride can be added to the solution.[19]

  • Instrumentation:

    • Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[19]

  • Titration Procedure:

    • Place a known volume of the this compound solution in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH and the volume of titrant added after each increment until the pH change becomes minimal after the equivalence point.

  • Data Analysis and Calculation:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve (often by calculating the first or second derivative).

    • The pKa value is equal to the pH at the point where half the volume of titrant required to reach the first equivalence point has been added.[21]

    • Perform the titration in triplicate to ensure reproducibility.[19]

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH) in a sealed container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute a sample of the clear, saturated supernatant. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (at λmax 272 nm) or HPLC.[11]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol:

  • Sample Preparation: Finely powder the dry this compound sample. Pack a small amount into a capillary tube, typically to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion). The melting point is reported as this range. For substances that decompose, the temperature of decomposition is noted.[4]

Protocol:

  • Solution Preparation: Prepare a standard stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent (e.g., simulated tear fluid, pH 7.4).[11]

  • Working Standard: Dilute the stock solution to obtain a working concentration within the linear range of the spectrophotometer (e.g., 10-20 µg/mL).[11]

  • Spectrophotometric Analysis:

    • Use a calibrated UV-Vis spectrophotometer with matched quartz cells.

    • Use the solvent as a blank to zero the instrument.

    • Scan the working standard solution over a relevant wavelength range (e.g., 200-400 nm).

  • Determination of λmax: The wavelength at which the maximum absorbance is recorded is the λmax. For this compound in simulated tear fluid (pH 7.4), this is 272 nm.[11][12]

References

Pefloxacin Mesylate: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pefloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is fundamentally linked to its in vivo pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of pefloxacin mesylate across various species, including humans. Key quantitative data are summarized, detailed experimental protocols for its quantification are provided, and metabolic pathways are visualized. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pefloxacin's in vivo behavior.

Introduction

Pefloxacin, a synthetic third-generation fluoroquinolone, exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, and repair, making them prime targets for antimicrobial agents. The pharmacokinetic profile of pefloxacin is notable for its excellent oral bioavailability, extensive tissue penetration, and a relatively long elimination half-life, which are advantageous for treating systemic infections.[2] Understanding the intricate details of its absorption, distribution, metabolism, and excretion is paramount for optimizing dosing regimens and predicting potential drug interactions.

In Vivo Pharmacokinetics

The overall pharmacokinetic profile of pefloxacin is characterized by rapid and complete absorption after oral administration, low plasma protein binding, wide distribution into tissues, and elimination through both hepatic metabolism and renal excretion.

2.1 Absorption Pefloxacin is well absorbed from the gastrointestinal tract.[3] In humans, it exhibits nearly 100% bioavailability following oral administration, meaning the extent of drug reaching systemic circulation is comparable to intravenous administration.[1][4] This allows for effective oral therapy for serious infections.[2]

2.2 Distribution A key feature of pefloxacin is its excellent penetration into various body fluids and tissues.[3] It exhibits weak plasma protein binding, typically in the range of 20-30%, which allows a large fraction of the drug to be free and pharmacologically active.[1][5] Studies have shown that concentrations in many tissues, including the lungs and kidneys, often exceed concurrent plasma concentrations.[3] However, penetration into fat is considerably lower.[3]

2.3 Metabolism Pefloxacin is primarily metabolized in the liver.[1][6] The metabolism is extensive, with major biotransformation occurring on the piperazinyl ring.[7] The two primary metabolites are norfloxacin (the N-desmethyl metabolite), which is also a potent antimicrobial agent, and pefloxacin N-oxide, which has lower antibacterial activity.[6][7]

2.4 Excretion The elimination of pefloxacin and its metabolites occurs through both renal and biliary pathways.[1] In humans, approximately 59% of an administered dose is recovered in the urine as the parent drug and its identified metabolites.[5] Biliary excretion is a particularly significant route of elimination in species like rats and dogs.[5] The elimination half-life in humans is long, generally ranging from 8.6 to 12.4 hours, which supports once or twice-daily dosing regimens.[1][3]

Comparative Pharmacokinetics

The pharmacokinetics of pefloxacin show considerable variation across different species. These differences are critical for preclinical studies and the extrapolation of animal data to humans.

Table 1: Comparative Pharmacokinetic Parameters of this compound

Species Administration Route Half-life (t½) Bioavailability (F%) Protein Binding (%) Key Notes
Human Oral / IV 8.6 - 12.4 hours[1][3] ~100%[1][4] 20 - 30%[1][5] Nonrenal clearance is the predominant elimination pathway.[4]
Mouse Oral 1.9 hours N/A N/A Primarily excreted as unchanged drug in urine.[5]
Rat Oral N/A N/A 20.3%[5] Biliary excretion is extensive, mainly as a glucuronide conjugate.[5]
Dog Oral / IV N/A N/A 19.1%[5] Biliary excretion is an important route of elimination.[5]

| Chicken | Oral / IV | 8.44 h (IV), 13.18 h (Oral)[7] | 70%[7] | N/A | Poorly metabolized to norfloxacin (~5% of parent drug).[7] |

N/A: Data not available in the cited sources.

Metabolism in Detail

The biotransformation of pefloxacin is a critical determinant of its efficacy and clearance. The piperazinyl ring is the primary site of metabolic activity.[7]

The main metabolic transformations are:

  • N-Demethylation: This pathway produces norfloxacin , which retains significant antibacterial activity.[6]

  • N-Oxidation: This leads to the formation of pefloxacin N-oxide , a metabolite with reduced antimicrobial potency.[6][7]

  • Glucuronidation: In some species, such as rats and dogs, conjugation with glucuronic acid is a major metabolic route, facilitating biliary excretion.[5]

// Nodes Pefloxacin [label="Pefloxacin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Norfloxacin [label="Norfloxacin\n(N-desmethyl pefloxacin)\n[Active]", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_Oxide [label="Pefloxacin N-oxide\n[Low Activity]", fillcolor="#FBBC05", fontcolor="#202124"]; Glucuronide [label="Pefloxacin Glucuronide\n(Major in Rats/Dogs)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pefloxacin -> Norfloxacin [label=" N-Demethylation "]; Pefloxacin -> N_Oxide [label=" N-Oxidation "]; Pefloxacin -> Glucuronide [label=" Glucuronidation "]; } caption="Primary metabolic pathways of Pefloxacin in vivo."

The profile of urinary metabolites differs significantly among species, highlighting species-specific variations in metabolic enzyme activity.

Table 2: Major Urinary Metabolites and Recovery of Pefloxacin

Species Principal Urinary Metabolites Total Urinary Recovery (%) Norfloxacin/Pefloxacin Ratio
Human Pefloxacin N-oxide, Norfloxacin[5][8] 58.9%[5] 2.3
Mouse Unchanged Pefloxacin[5] 29.5%[5] 0
Rat Pefloxacin glucuronide, Pefloxacin N-oxide[5] 37.8%[5] ~1
Dog Pefloxacin glucuronide, Pefloxacin N-oxide[5] 36.3%[5] ~1

| Monkey | Norfloxacin, Pefloxacin[5] | 26.5%[5] | 1.6 |

Key Experimental Protocols

Accurate quantification of pefloxacin and its metabolites in biological matrices is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

5.1 Quantification of Pefloxacin in Biological Matrices

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Fluorescence Detection.[6][9]

  • Sample Preparation (Serum/Plasma):

    • To a volume of serum (e.g., 200 µL), add an internal standard (e.g., acebutolol).[9]

    • Precipitate plasma proteins by adding a threefold volume of acetonitrile.[9]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or inject directly into the HPLC system.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., Shim-pack CLC-ODS or Novapak C-18).[6][9]

    • Mobile Phase: Isocratic mixture of acetonitrile and an acidic buffer (e.g., 13:87 v/v acetonitrile: 0.025 M phosphoric acid, pH 2.9).[6]

    • Flow Rate: 1.0 - 2.5 mL/min.[6][9]

    • Detection:

      • UV detector at 275 nm.[6]

      • Fluorescence detector with excitation at ~330 nm and emission at ~440 nm for higher sensitivity.[9]

    • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.[9]

// Nodes Dosing [label="In Vivo Dosing\n(e.g., Oral, IV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Collection [label="Biological Sample Collection\n(Plasma, Urine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Protein Precipitation / Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(Peak Area Integration)", fillcolor="#FBBC05", fontcolor="#202124"]; Calc [label="PK Parameter Calculation\n(t½, AUC, Cmax)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dosing -> Collection; Collection -> Prep; Prep -> Analysis; Analysis -> Data; Data -> Calc; } caption="General experimental workflow for pharmacokinetic analysis."

5.2 Determination of Plasma Protein Binding

Method: Equilibrium Dialysis.

This technique is a reliable method for measuring the unbound fraction of a drug in plasma.[5]

  • Prepare solutions of pefloxacin in fresh plasma at various concentrations (e.g., 2.5 to 20 µg/mL).[5]

  • Place a known volume of the drug-plasma solution into a dialysis bag or one side of a dialysis chamber.

  • Dialyze against an equal volume of protein-free buffer (e.g., phosphate-buffered saline) at 37°C.[5]

  • Allow the system to reach equilibrium (e.g., 2-4 hours).[5] During this time, only the unbound drug can pass through the semipermeable membrane into the buffer compartment.

  • After equilibrium is reached, collect samples from both the plasma and buffer compartments.

  • Measure the concentration of pefloxacin in the buffer compartment using a sensitive analytical method like fluorimetry or HPLC.[5] This concentration is equal to the free (unbound) drug concentration in the plasma.

  • The percentage of unbound drug is calculated as (Concentration in buffer / Total concentration in plasma) x 100. The percentage bound is 100% minus the percent unbound.

Conclusion

This compound possesses a favorable pharmacokinetic profile for the treatment of systemic bacterial infections, characterized by high oral bioavailability, extensive tissue distribution, and a long elimination half-life. Its metabolism is primarily hepatic, leading to the formation of an active metabolite, norfloxacin, and an inactive N-oxide metabolite. Significant inter-species differences in metabolism and excretion underscore the importance of careful preclinical evaluation. The robust analytical methods available for its quantification allow for detailed characterization of its in vivo behavior, providing a solid foundation for its rational use in clinical practice and future drug development efforts.

References

In vitro antibacterial spectrum of Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Antibacterial Spectrum of Pefloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, a synthetic broad-spectrum fluoroquinolone antibiotic. The document details its mechanism of action, summarizes its activity against a range of clinically relevant bacteria, and outlines the standard experimental protocols for determining its efficacy.

Mechanism of Action

Pefloxacin is a bactericidal agent that functions by interfering with the enzymes essential for bacterial DNA replication and transcription.[1] Its primary targets are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[2][3][4]

  • In Gram-negative bacteria , the primary target is DNA gyrase.[1][5] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription.[2] Inhibition of DNA gyrase prevents the proper coiling of DNA, halting these essential processes.[2][5]

  • In Gram-positive bacteria , the preferential target is topoisomerase IV.[1][5] This enzyme is crucial for separating the interlinked daughter DNA molecules following replication.[2] By inhibiting topoisomerase IV, pefloxacin prevents the segregation of replicated DNA, which is essential for cell division.[2][5]

The lipophilic nature of pefloxacin allows it to diffuse through the bacterial cell membrane.[2] Once inside, it binds to and stabilizes the DNA-enzyme complexes, which leads to the formation of lethal double-stranded breaks in the bacterial chromosome, ultimately causing bacterial cell death.[2] This dual-inhibition mechanism is highly effective in preventing bacterial proliferation.[2][6]

Mechanism of Action of Pefloxacin cluster_cell Bacterial Cell cluster_dna_process DNA Replication & Transcription Pefloxacin_in Pefloxacin DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Pefloxacin_in->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Pefloxacin_in->Topo_IV Inhibits DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Pefloxacin_out Pefloxacin (Extracellular) Pefloxacin_out->Pefloxacin_in Diffuses through cell membrane

Diagram 1: Pefloxacin's mechanism of action against bacteria.

In Vitro Antibacterial Spectrum

Pefloxacin demonstrates a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][7] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the MIC values for pefloxacin against various bacterial isolates as reported in several studies.

OrganismGram StainMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Gram-Negative
Escherichia coliNegative-0.12[8]0.25[9]
Pseudomonas aeruginosaNegative-4[8]0.25 - 4[9]
Enterobacteriaceae (general)Negative-0.03 - 4[10]0.25 - 1[9]
Klebsiella pneumoniaeNegative-≤0.5[8]-
Salmonella spp.Negative--<0.05 - 1.6[11]
Shigella spp.Negative--<0.05 - 1.6[11]
Enterobacter cloacaeNegative-0.25[9]-
Haemophilus influenzaeNegative--0.008 - 0.06[12]
Neisseria gonorrhoeaeNegative--0.016 - 0.12[12]
Bacteroides fragilisNegative-16[8]-
Gram-Positive
Staphylococcus aureusPositive0.4[11]0.8[11]0.12 - 0.5[9]
Streptococcus faecalis (Enterococcus faecalis)Positive-3.1[11]4[9]
Streptococcus pneumoniaePositive-4[9]-
Gram-positive cocci (general)Positive-4[10]-

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols: MIC Determination

The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two standard methods for this are the Broth Dilution and Agar Dilution techniques.[13][14]

Broth Microdilution Method

This method involves testing the susceptibility of bacteria in a liquid growth medium within a 96-well microtiter plate.[15][16][17]

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a microtiter plate.[18][19] Each well will contain 0.1 mL of broth with a specific antibiotic concentration.[16]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from an 18- to 24-hour agar plate culture. The suspension's turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[20]

  • Inoculation: Each well containing the antibiotic dilution series is inoculated with the standardized bacterial suspension.[15] A positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.[16]

  • Incubation: The microtiter plate is sealed or covered and incubated under appropriate atmospheric conditions (e.g., 35°C ± 2°C) for 16-20 hours.[16][20]

  • Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of pefloxacin that completely inhibits visible growth.[17][21]

Agar Dilution Method

This method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic directly into an agar medium.[13]

Protocol:

  • Preparation of Antibiotic Plates: A series of Mueller-Hinton Agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a calculated amount of the antibiotic stock solution to molten agar before it solidifies.[13][22] A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth dilution method, but the final desired concentration is typically 1 x 10⁴ CFU per spot.[13][20]

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.[13]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.[13]

  • Interpretation: The MIC is determined as the lowest concentration of pefloxacin on the agar plate that prevents the visible growth of the bacterial spot.[13][22]

General Workflow for MIC Determination cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare two-fold serial dilutions of Pefloxacin in broth or agar E1 Inoculate each antibiotic concentration (and controls) with the bacterial suspension P1->E1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->E1 E2 Incubate plates/tubes (e.g., 16-20 hours at 35°C) E1->E2 A1 Visually inspect for bacterial growth (turbidity/colonies) E2->A1 A2 Determine the lowest concentration that inhibits visible growth A1->A2 Result Record as the Minimum Inhibitory Concentration (MIC) A2->Result

Diagram 2: Standardized workflow for determining MIC values.

References

An In-Depth Technical Guide to the Degradation of Pefloxacin Mesylate: Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Pefloxacin Mesylate, a fluoroquinolone antibiotic. Understanding the degradation products and pathways is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document summarizes key findings from forced degradation studies, outlines the structures of identified degradation products, and details the experimental methodologies used in their analysis.

Introduction to this compound Stability

This compound, like other fluoroquinolones, is susceptible to degradation under various environmental conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies typically involve exposing the drug to stress conditions such as hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Degradation Pathways and Products

This compound degrades through several pathways, primarily affecting the piperazine ring and the quinolone core. The major degradation pathways include oxidation, hydrolysis, and photolysis.

Oxidative Degradation

Oxidative stress is a significant factor in the degradation of pefloxacin. Studies using radical initiators like 4,4′-azobis(4-cyanopentanoic acid) (ACVA) have shown that the piperazine moiety is a primary site of oxidation.[2] Pefloxacin is more resistant to oxidative degradation by hydrogen peroxide compared to other fluoroquinolones.[2]

A key study on the oxidation of pefloxacin by ACVA identified one major degradation product and several minor ones. The degradation process was found to be temperature-dependent, with increased degradation at higher temperatures.[2]

Table 1: Quantitative Data for Oxidative Degradation of Pefloxacin with ACVA [2]

Temperature (°C)Incubation Time (h)Pefloxacin Degradation (%)Main Degradation Product (%) (t_R ≈ 7.89 min)Minor Degradation Product 1 (%) (t_R ≈ 5.00 min)Other Minor Degradation Products (%)
4033614.81> 9.50> 1.14< 0.38
509611.63> 9.50> 1.14< 0.38
606024.67> 9.50> 1.14< 0.38

The proposed structure for the main oxidative degradation product involves modification of the carboxyl group of pefloxacin.[3]

Hydrolytic Degradation

This compound undergoes degradation under both acidic and alkaline conditions.[4]

  • Acidic Conditions: Significant degradation is observed in acidic media.[4] The primary mechanism is believed to involve the hydrolysis of the piperazine ring.

  • Alkaline Conditions: Mild degradation occurs in alkaline solutions.[4]

While the exact structures and quantitative data for hydrolytic degradation products are not extensively detailed in the available literature, the degradation primarily targets the piperazine and quinolone rings, similar to other fluoroquinolones.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, leads to the degradation of pefloxacin.[4] The photodegradation of fluoroquinolones can involve reactions such as defluorination, hydroxylation, and cleavage of the piperazine ring.[6] For other fluoroquinolones like ciprofloxacin, photolysis results in the formation of multiple degradation products through oxidation of the piperazine ring and the aromatic system.

Thermal Degradation

This compound is relatively stable to dry heat, with negligible degradation observed when exposed to 50°C for 7 days.[4]

Degradation Pathways and Experimental Workflows

The following diagrams illustrate the general degradation pathways and a typical workflow for forced degradation studies.

Pefloxacin Degradation Pathways cluster_stress Stress Conditions cluster_products Degradation Products Pefloxacin Pefloxacin Oxidation Oxidative Stress (e.g., ACVA, H₂O₂) Pefloxacin->Oxidation Hydrolysis Hydrolytic Stress (Acidic & Alkaline) Pefloxacin->Hydrolysis Photolysis Photolytic Stress (UV/Visible Light) Pefloxacin->Photolysis Oxidative_DPs Oxidative Degradation Products (Piperazine ring oxidation) Oxidation->Oxidative_DPs Hydrolytic_DPs Hydrolytic Degradation Products (Piperazine ring cleavage) Hydrolysis->Hydrolytic_DPs Photolytic_DPs Photolytic Degradation Products (Defluorination, Hydroxylation) Photolysis->Photolytic_DPs

Caption: General degradation pathways of this compound under different stress conditions.

Forced Degradation Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Drug This compound Solution Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Drug->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC HPLC/UPLC Analysis (Quantification of Pefloxacin and DPs) Sampling->HPLC MS Mass Spectrometry (MS/MS) (Identification of DPs) HPLC->MS Data Quantitative Data (Degradation kinetics, %DPs) HPLC->Data Pathway Elucidation of Degradation Pathway MS->Pathway

Caption: A typical experimental workflow for forced degradation studies of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound degradation.

Oxidative Degradation Study with ACVA[2]
  • Materials: this compound dihydrate, 4,4′-azobis(4-cyanopentanoic acid) (ACVA), methanol, acetonitrile, water (HPLC grade).

  • Sample Preparation: A 0.5 mM solution of this compound was prepared in a 10 mM water-acetonitrile (50:50 v/v) solution of ACVA.

  • Incubation: The sample solutions were incubated in vials at digitally controlled temperatures of 40°C, 50°C, and 60°C.

  • Sampling: Samples were taken at various time intervals for analysis.

  • Analytical Method:

    • Instrumentation: A validated RP-HPLC-DAD method was used.

    • Column: Details of the specific column were not provided in the abstract.

    • Mobile Phase: A gradient elution of a phosphate buffer and acetonitrile was likely used, as is common for fluoroquinolone analysis.

    • Detection: Diode-Array Detector (DAD) was used for quantification.

    • Identification: UHPLC-MS/MS was used to identify and propose the structures of the degradation products.

Forced Degradation Study (General Protocol)[4]
  • Acid Hydrolysis: A solution of this compound in 0.1 N HCl was heated. The specific temperature and duration were not detailed but are typically adjusted to achieve significant degradation.

  • Alkaline Hydrolysis: A solution of this compound in 0.1 N NaOH was heated.

  • Oxidative Degradation: A solution of this compound was treated with 3% hydrogen peroxide (H₂O₂).

  • Photolytic Degradation: A solution of this compound was exposed to a light source (e.g., UV lamp or sunlight). The specific wavelength and intensity were not detailed.

  • Thermal Degradation: Solid this compound was exposed to dry heat at 50°C for 7 days.

  • Analytical Method:

    • Instrumentation: A stability-indicating HPLC method was developed and validated.

    • Column: A C18 column was used.

    • Mobile Phase: A mixture of methanol and buffer (30:70 % v/v) was used as the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 277 nm.

Conclusion

The degradation of this compound is a complex process influenced by various stress factors, with oxidative, hydrolytic, and photolytic conditions being the most significant. The primary degradation pathways involve modifications to the piperazine ring and the quinolone core, leading to the formation of multiple degradation products. This technical guide provides a summary of the current knowledge on this compound degradation, highlighting the identified products, proposed pathways, and the analytical methodologies employed for their investigation. Further research is warranted to fully elucidate the structures and quantities of all degradation products under various stress conditions to ensure the development of stable and safe pharmaceutical formulations.

References

A Technical Guide to the Verification of Pefloxacin Mesylate's Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular properties of Pefloxacin Mesylate and outlines detailed experimental protocols for the verification of its molecular formula and weight. Pefloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][2][3] Accurate characterization of its molecular identity is a critical step in research, quality control, and drug development.

Molecular Data Summary

This compound can exist in both anhydrous and dihydrate forms. It is crucial to distinguish between these two forms as their molecular weights differ. The following table summarizes the key quantitative data for both forms.

PropertyThis compound (Anhydrous)This compound (Dihydrate)
Molecular Formula C18H24FN3O6S[4][5][6]C17H20FN3O3・CH4O3S・2H2O[7][8]
Molecular Weight 429.46 g/mol [4][6]465.49 g/mol [7][8][9]
CAS Number 70458-95-6[4][5][6]149676-40-4[8][10]

Experimental Protocols for Verification

The following sections detail the methodologies for the experimental verification of the molecular weight and elemental composition of this compound.

This protocol describes the use of a high-resolution mass spectrometer to obtain an accurate mass measurement of the intact molecule.

2.1.1. Principle Electrospray ionization (ESI) is a soft ionization technique that introduces ions from a solution into the gas phase.[11] When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, it can provide highly accurate mass-to-charge ratio (m/z) measurements, which are pivotal for determining the elemental composition of an unknown compound.[12]

2.1.2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source

2.1.3. Reagents and Sample Preparation

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water.

    • Add 0.1% formic acid to the final solution to promote protonation ([M+H]+).

2.1.4. Instrument Parameters (Illustrative)

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow (N2): 600 L/hr

  • Mass Range: 100-1000 m/z

  • Acquisition Mode: Centroid

2.1.5. Data Analysis

  • Acquire the mass spectrum of the prepared sample.

  • Identify the peak corresponding to the protonated molecule, [M+H]+. For the anhydrous form, this would be expected at m/z 430.1449, and for the dihydrate, it would be observed at m/z 466.1658 (though the dihydrate may lose water in the source).

  • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated molecule. The deviation should be within 5 ppm for confident identification.

This protocol outlines the determination of the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur to verify the empirical formula.

2.2.1. Principle Combustion analysis is a standard method for determining the elemental composition of an organic compound.[13] The sample is combusted in an oxygen-rich environment at high temperatures, converting the elements into their respective gaseous oxides (CO2, H2O, NO2, and SO2).[13] These gases are then separated and quantified by a detector.

2.2.2. Instrumentation

  • CHNS/O Elemental Analyzer

  • Microbalance (for accurate weighing of the sample)

2.2.3. Sample Preparation

  • Accurately weigh 1-2 mg of the this compound sample into a tin container using a microbalance.

  • Seal the container to ensure no loss of sample.

2.2.4. Instrument Parameters (Illustrative)

  • Combustion Furnace Temperature: ~900-1000°C

  • Carrier Gas: Helium

  • Detector: Thermal Conductivity Detector (TCD)

2.2.5. Data Analysis and Calculation

  • The instrument software will automatically calculate the mass percentages of C, H, N, and S based on the detector response and the initial sample weight.

  • Compare the experimental percentages with the theoretical values for the proposed molecular formula.

Theoretical Elemental Composition of this compound (Anhydrous - C18H24FN3O6S):

  • Carbon: 50.34%

  • Hydrogen: 5.63%

  • Nitrogen: 9.78%

  • Sulfur: 7.47%

Theoretical Elemental Composition of Pefloxacin (the parent molecule - C17H20FN3O3):

  • Carbon: 61.25%

  • Hydrogen: 6.05%

  • Nitrogen: 12.61%

Visualizations

The following diagrams illustrate the experimental workflow for molecular formula verification and the mechanism of action of Pefloxacin.

G cluster_0 Molecular Weight Verification cluster_1 Elemental Composition Verification start_ms Sample Preparation (1-10 µg/mL solution) esi_ms ESI-MS Analysis start_ms->esi_ms data_ms Acquire m/z Spectrum esi_ms->data_ms compare_ms Compare Experimental vs. Theoretical Mass data_ms->compare_ms result Verified Molecular Formula & Weight compare_ms->result start_ea Sample Weighing (1-2 mg) combustion Combustion Analysis start_ea->combustion data_ea Quantify C, H, N, S combustion->data_ea compare_ea Compare Experimental vs. Theoretical % data_ea->compare_ea compare_ea->result start This compound Sample start->start_ms start->start_ea G cluster_bacterium Bacterial Cell pefloxacin Pefloxacin dna_gyrase DNA Gyrase (Topoisomerase II) pefloxacin->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV pefloxacin->topoisomerase_iv inhibits replication DNA Replication & Transcription dna_gyrase->replication enables topoisomerase_iv->replication enables cell_death Bacterial Cell Death replication->cell_death disruption leads to

References

Methodological & Application

Development of a Stability-Indicating HPLC Method for the Analysis of Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pefloxacin Mesylate in bulk drug and pharmaceutical dosage forms. The developed method is simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method was validated for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Forced degradation studies were also conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a validated HPLC method for the routine analysis of this compound.

Experimental

Instrumentation and Chemicals
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents: this compound reference standard, HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.025 M Phosphate Buffer (pH 3.2) : Acetonitrile (in a gradient elution)[3]
Flow Rate 1.0 mL/min[4][5][6]
Detection Wavelength 277 nm[3][5][6][7]
Injection Volume 20 µL
Column Temperature 30 °C[3]

Protocols

Preparation of Standard Solution

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations for calibration.

Preparation of Sample Solution (Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask and add the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting the standard solution multiple times to check for parameters like theoretical plates, tailing factor, and %RSD of peak area and retention time.

  • Specificity: The specificity of the method was assessed by analyzing blank, placebo, standard, and sample solutions to ensure no interference from excipients at the retention time of Pefloxacin. Forced degradation studies were also performed.

  • Linearity: Linearity was established by analyzing a series of this compound standard solutions over a concentration range of 1.0–100 µg/mL.[5][6][7]

  • Accuracy: The accuracy of the method was determined by the standard addition method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the sample solution on different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate, mobile phase composition, and pH.

Forced Degradation Study Protocol

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.[5]

  • Alkaline Hydrolysis: 1 N NaOH at 80°C for 24 hours.[5]

  • Oxidative Degradation: 30% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: The solid drug was exposed to dry heat at 50°C for 7 days.[5]

  • Photolytic Degradation: The drug solution was exposed to UV light.

Results and Discussion

Method Development and Optimization

Several mobile phase compositions and columns were tested to achieve optimal separation with a symmetric peak shape. The final optimized conditions provided a well-resolved peak for this compound with a retention time of approximately 5.1 minutes.[5][6][7]

Method Validation Summary

The validation results are summarized in the tables below.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 2000> 5000
Tailing Factor ≤ 2.01.2
%RSD of Peak Area ≤ 2.0%0.989%[4][8]
%RSD of Retention Time ≤ 1.0%0.566%[4][8]

Table 3: Linearity Data

ParameterResult
Linearity Range 1.0 - 100 µg/mL[5][6][7]
Correlation Coefficient (r²) 0.9996[5][6][7]
Regression Equation y = 203.32x + 10.69[5][6][7]

Table 4: Accuracy (Recovery) Data

Concentration Level% Recovery% RSD
80% 99.8%0.5%
100% 100.34%[4][8]0.4%
120% 100.09%[4][8]0.6%

Table 5: Precision Data

Precision Type% Assay% RSD
Repeatability (Intra-day) 99.9%0.376-0.9056[4][8]
Intermediate Precision (Inter-day) 99.7%0.739-0.853[4][8]

Table 6: LOD and LOQ

ParameterResult
LOD 0.03125 µg/mL[4][8]
LOQ 0.125 µg/mL[4][8]

Table 7: Robustness Data

Parameter varied% Assay% RSD
Flow Rate (± 0.1 mL/min) 99.5% - 100.9%[9]< 1.0%
Mobile Phase pH (± 0.2) 99.9% - 101.8%[9]< 1.0%
Acetonitrile Content (± 2%) 99.6% - 100.4%[9]< 1.0%
Forced Degradation Results

Pefloxacin was found to be significantly degraded under acidic and oxidative conditions, with mild degradation observed under alkaline and photolytic conditions. The drug was relatively stable to dry heat.[5][6][7] The degradation products were well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and specific for the determination of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating and can be used for routine quality control analysis and stability studies of this compound.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Pefloxacin Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Spl Dissolve in Mobile Phase Sample->Dissolve_Spl Dilute_Std Dilute to Working Concentration Dissolve_Std->Dilute_Std Sonicate Sonicate Dissolve_Spl->Sonicate Dilute_Spl Dilute to Working Concentration Sonicate->Dilute_Spl Inject Inject into HPLC System Dilute_Std->Inject Filter Filter (0.45 µm) Dilute_Spl->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (277 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Pathway Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Method validation pathway based on ICH guidelines.

Forced_Degradation cluster_stress Stress Conditions Pefloxacin This compound Acid Acid Hydrolysis Pefloxacin->Acid Alkali Alkaline Hydrolysis Pefloxacin->Alkali Oxidative Oxidative Pefloxacin->Oxidative Thermal Thermal Pefloxacin->Thermal Photolytic Photolytic Pefloxacin->Photolytic Degradation_Products Degradation Products Acid->Degradation_Products Alkali->Degradation_Products Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Forced degradation study design for this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Pefloxacin Mesylate (PFM) using UV-Visible spectrophotometry. The methods described are applicable for the analysis of PFM in bulk drug substance and pharmaceutical formulations.

Method 1: Direct UV Spectrophotometric Determination in Simulated Tear Fluid

This method provides a simple, rapid, and eco-friendly approach for the quantification of this compound, particularly relevant for ocular formulations. The procedure relies on the direct measurement of UV absorbance of the drug in a simulated biological fluid.

Experimental Protocols

1. Materials and Instrumentation:

  • Instrumentation: A UV-Visible double beam spectrophotometer with a spectral bandwidth of 0.1 nm and 1 cm matched quartz cells.

  • Reference Standard: this compound reference standard.

  • Reagents: Sodium Chloride, Sodium Bicarbonate, Calcium Chloride (Analytical Grade), and distilled water for the preparation of Simulated Tear Fluid (STF) at pH 7.4.

2. Preparation of Simulated Tear Fluid (STF, pH 7.4):

  • Dissolve 0.67 g of Sodium Chloride, 0.20 g of Sodium Bicarbonate, and 0.008 g of Calcium Chloride in 100 mL of distilled water.

  • Adjust the pH to 7.4 using 0.1 M HCl or 0.1 M NaOH if necessary.

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Simulated Tear Fluid (pH 7.4).

  • Sonicate for 10 minutes to ensure complete dissolution.[1]

4. Preparation of Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions with concentrations ranging from 0.5 to 20 µg/mL by appropriate dilution of the stock solution with STF (pH 7.4).[1]

  • Measure the absorbance of each working standard solution at the absorption maximum (λmax) of 272 nm, using STF (pH 7.4) as a blank.[1][2]

  • Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution (from an in-situ gelling formulation):

  • Weigh an amount of the formulation equivalent to 10 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 20 mL of STF and sonicate for 10 minutes.

  • Make up the volume to 50 mL with STF.

  • Filter the solution using a suitable filter paper.

  • Dilute the filtrate with STF to obtain a concentration within the Beer's law range.

6. Quantification:

  • Measure the absorbance of the final sample solution at 272 nm against the STF blank.

  • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: Validation Parameters for the Direct UV Spectrophotometric Method.

ParameterResult
λmax 272 nm[1][2]
Linearity Range 0.5 - 20 µg/mL[1][2]
Regression Equation y = 0.083x + 0.000
Correlation Coefficient (r²) 0.999[1][2]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Accuracy (Recovery) Not explicitly stated
Precision Not explicitly stated

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_results Data Processing stock Prepare 100 µg/mL PFM Stock Solution in STF (pH 7.4) working Prepare Working Standards (0.5-20 µg/mL) stock->working scan Scan for λmax (272 nm) working->scan sample Prepare Sample Solution from Formulation measure_sample Measure Absorbance of Sample sample->measure_sample measure_standards Measure Absorbance of Standards scan->measure_standards calibrate Generate Calibration Curve measure_standards->calibrate quantify Quantify PFM in Sample measure_sample->quantify calibrate->quantify

Caption: Workflow for UV spectrophotometric analysis of this compound.

Method 2: Visible Spectrophotometric Determination using Ion-Pair Extraction with Bromophenol Blue

This method involves the formation of an ion-pair complex between this compound and bromophenol blue dye, followed by extraction and measurement in the visible region. It offers an alternative when the sample matrix interferes with direct UV measurements.

Experimental Protocols

1. Materials and Instrumentation:

  • Instrumentation: A UV-Visible spectrophotometer and 1 cm matched glass cells.

  • Reference Standard: this compound reference standard.

  • Reagents: Bromophenol Blue, Chloroform, and reagents for preparing a pH 5.2 buffer.

2. Preparation of Reagents:

  • Standard PFM Solution: Prepare a stock solution of this compound and dilute to obtain working standards in the range of 0.15-1.25 µg/mL.[3][4]

  • Bromophenol Blue Solution: Prepare a solution of bromophenol blue in a suitable solvent.

  • pH 5.2 Buffer: Prepare a suitable buffer (e.g., acetate buffer) and adjust the pH to 5.2.

3. Experimental Procedure:

  • To a series of separating funnels, add aliquots of the PFM working standard solutions.

  • Add a fixed volume of bromophenol blue solution and the pH 5.2 buffer.

  • Extract the formed ion-pair complex with a measured volume of chloroform by shaking for a specified time.

  • Allow the layers to separate.

  • The method is based on the back extraction of the bromophenol blue dye from the dye-drug ion pair.[3][4]

  • Measure the absorbance of the aqueous phase at 590 nm against a reagent blank.[3][4]

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the absorbance at 590 nm versus the concentration of PFM.

  • Process the sample solution in the same manner and determine its concentration from the calibration curve.

Data Presentation

Table 2: Validation Parameters for the Bromophenol Blue Visible Spectrophotometric Method.

ParameterResult
λmax 590 nm[3][4]
Linearity Range 0.15 - 1.25 µg/mL[3][4]
Molar Absorptivity 2.40 x 10⁵ L mol⁻¹ cm⁻¹
Regression Equation A = –0.025 + 0.826 C (where C is in µg/mL)
Correlation Coefficient (r) 0.9986
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL
Accuracy (Recovery) 97.5% to 101.9% in tablet preparations.[3][4]
Precision (RSD) 1.0% to 1.1%[3][4]

Logical Relationship Diagram

G cluster_reaction Complex Formation & Extraction cluster_measurement Measurement cluster_output Result pfm This compound (PFM) complex PFM-BPB Ion-Pair Complex pfm->complex bpb Bromophenol Blue (BPB) bpb->complex buffer pH 5.2 Buffer buffer->complex extract Extract with Chloroform complex->extract back_extract Back-extract Dye extract->back_extract measure Measure Absorbance of Aqueous Phase at 590 nm back_extract->measure quantify Quantify PFM Concentration measure->quantify

Caption: Ion-pair extraction workflow for this compound analysis.

Summary

The presented spectrophotometric methods are suitable for the routine quality control analysis of this compound. The direct UV method is simpler and faster, while the visible spectrophotometric method involving ion-pair extraction with bromophenol blue provides an alternative with high sensitivity and specificity, particularly useful for complex sample matrices. The choice of method should be based on the specific application, available instrumentation, and the nature of the sample to be analyzed. Both methods demonstrate good linearity, accuracy, and precision as per the cited literature.

References

Application Notes and Protocols for Pefloxacin Mesylate in Veterinary Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Pefloxacin Mesylate in veterinary medicine for poultry diseases.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, broad-spectrum chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] Developed in the 1980s, it has been utilized in veterinary medicine, particularly for managing systemic bacterial infections in poultry.[1][2] Its mechanism of action, favorable pharmacokinetic profile, and efficacy against a wide range of Gram-negative and Gram-positive bacteria make it a relevant subject for research and drug development in the poultry industry.[1][3] These notes provide detailed information on its application, mechanism, and relevant experimental protocols for its evaluation.

Pefloxacin is indicated for the treatment of various bacterial and mycoplasma infections in poultry, including Salmonellosis, Colisepticemia, Chronic Respiratory Disease (CRD), Infectious Coryza, and Pasteurellosis.[4][5][6] It is also used to manage secondary bacterial infections that can follow viral diseases such as Gumboro and Newcastle disease.[4][5]

Mechanism of Action

Pefloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication and maintenance.[7] The primary targets are DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[1][2]

  • Inhibition of DNA Gyrase: In most Gram-negative bacteria, DNA gyrase is the primary target.[3][8] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[7][8] Pefloxacin stabilizes the complex formed between DNA gyrase and the DNA, which leads to double-strand breaks in the bacterial chromosome that are fatal to the cell.[8][9]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the preferential target.[9] This enzyme is critical for separating interlinked daughter DNA molecules following replication.[7] By inhibiting this enzyme, pefloxacin prevents bacterial cell division.[2]

This dual-targeting mechanism contributes to its broad-spectrum activity and can help reduce the likelihood of bacterial resistance developing during treatment.[1]

cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Transcription Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pefloxacin->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Decatenation Separation of Daughter DNA Topo_IV->Decatenation Replication Replication & Transcription Supercoiling->Replication Decatenation->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Blockage leads to cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Pefloxacin_in Pefloxacin Target DNA Gyrase / Topoisomerase IV Pefloxacin_in->Target Binds & Inhibits Efflux Efflux Pump Pefloxacin_in->Efflux Substrate Pefloxacin_out Pefloxacin (External) Porin Porin Channel Pefloxacin_out->Porin Influx Porin->Pefloxacin_in Efflux->Pefloxacin_out Expulsion R1 Target Modification (gyrA, parC mutations) R1->Target Alters binding site R2 Reduced Permeability (Porin loss) R2->Porin Reduces expression R3 Increased Efflux (Pump upregulation) R3->Efflux Increases activity cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimatize Broiler Chickens (1 week) A2 Randomly assign to 4 groups (A, B, C, D) A1->A2 B1 Infect Groups B, C, D with Pathogenic E. coli A2->B1 B2 Administer Pefloxacin to Group C (Treatment) and Group D (Prevention) B1->B2 12-24h post-infection B3 Monitor Clinical Signs & Mortality Daily B2->B3 During 3-5 day treatment C1 Euthanize & Conduct Post-Mortem Examination B3->C1 End of study C2 Score Lesions (Air Sacs, Liver, Heart) C1->C2 C3 Bacterial Re-isolation from Tissues C2->C3 C4 Compare Data Across Groups (Mortality, Lesions, Clearance) C3->C4

References

Protocol for Pefloxacin Mesylate Susceptibility Testing in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: APB-2025-11

For Research Use Only.

Introduction

Pefloxacin, a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics, demonstrates broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3] This document provides detailed protocols for determining the susceptibility of bacterial isolates to Pefloxacin Mesylate using standardized methods such as disk diffusion and broth microdilution. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing.

Quantitative Data Summary

The following tables summarize the interpretive criteria for Pefloxacin susceptibility testing based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Pefloxacin Disk Diffusion Interpretive Criteria

Organism GroupDisk ContentZone Diameter (mm)InterpretationReference
Salmonella spp. (as a surrogate for fluoroquinolone resistance)5 µg≥ 24SusceptibleCLSI
≤ 23ResistantCLSI
Enterobacterales (screening for fluoroquinolone resistance)5 µg≥ 24SusceptibleEUCAST
< 24ResistantEUCAST
General Clinical Isolates (Tentative Criteria)5 µg≥ 19Susceptible[4]
16 - 18Intermediate[4]
≤ 15Resistant[4]

Table 2: Pefloxacin Minimum Inhibitory Concentration (MIC) Interpretive Criteria

Organism GroupMIC (µg/mL)InterpretationReference
General Clinical Isolates (Tentative Criteria)≤ 2.0Susceptible[4]
> 4.0Resistant[4]

Table 3: Quality Control Ranges for Pefloxacin Susceptibility Testing

Quality Control StrainTest MethodDisk ContentAcceptable Zone Diameter (mm)Acceptable MIC (µg/mL)Reference
Escherichia coli ATCC® 25922™Disk Diffusion5 µg25 - 33N/ACLSI
5 µg26 - 32 (Target: 29)N/AEUCAST

Experimental Protocols

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of bacterial susceptibility to Pefloxacin.

Materials:

  • This compound susceptibility disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum equivalent to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Quality control strain (E. coli ATCC® 25922™)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select several morphologically similar colonies and suspend them in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a 5 µg Pefloxacin disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the criteria in Table 1.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound, providing quantitative results.

Materials:

  • This compound powder

  • Appropriate solvent for stock solution preparation (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in the test wells

  • Sterile multi-channel pipettes and tips

  • Incubator (35 ± 2°C)

  • Plate reader or visual inspection mirror

  • Quality control strain (E. coli ATCC® 25922™)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving the powder in a suitable solvent to a known concentration (e.g., 1000 µg/mL). Further dilutions are made in CAMHB.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

  • Inoculation: Prepare a bacterial suspension in CAMHB and adjust its concentration so that after inoculation into the microtiter plate wells, the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or with a plate reader. Interpret the results based on the criteria in Table 2.

Visualizations

Mechanism of Action of Pefloxacin

Pefloxacin_Mechanism cluster_bacterium Bacterial Cell Pefloxacin Pefloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Pefloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_results Results & Interpretation Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare 0.5 McFarland Standard Inoculum Isolate->Inoculum Disk_Diffusion Disk Diffusion: Inoculate MHA Plate, Apply Pefloxacin Disk (5 µg) Inoculum->Disk_Diffusion Broth_Microdilution Broth Microdilution: Prepare Serial Dilutions in 96-well Plate, Inoculate Wells Inoculum->Broth_Microdilution Incubation Incubate at 35°C for 16-20 hours Disk_Diffusion->Incubation Broth_Microdilution->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Determine_MIC Determine MIC (µg/mL) Incubation->Determine_MIC Interpret_DD Interpret as S, I, or R (Disk Diffusion) Measure_Zone->Interpret_DD Interpret_MIC Interpret as S, I, or R (MIC) Determine_MIC->Interpret_MIC

References

Application Notes and Protocols for Pefloxacin Mesylate in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the use of Pefloxacin Mesylate in various preclinical animal models of bacterial infection. The data presented is intended to serve as a guide for designing and interpreting experiments aimed at evaluating the efficacy and pharmacokinetics of this fluoroquinolone antibiotic.

Mechanism of Action

Pefloxacin is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria. By interfering with these processes, pefloxacin prevents bacterial cell division and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of this compound in various animal models of bacterial infection.

Table 1: Efficacy of this compound in Animal Models of Bacterial Infection

Animal ModelPathogenThis compound Dosage RegimenKey Efficacy OutcomesReference
Rat Abscess Model Serratia marcescens20 mg/kg, intramuscularlySterilization of abscesses after four consecutive administrations.[2][3]
Rat Peritonitis Model Polymicrobial (induced by ileal segment)Not specified in abstract40% mortality with Pefloxacin alone. 5% mortality with Pefloxacin in combination with metronidazole. 70% mortality in untreated controls.[4]
Mouse Peritonitis Model Enterobacter cloacaeSingle 25 mg/kg doseNet decrease in bacterial counts in the peritoneal fluid.[5]
Guinea Pig Pneumonia Model (Neutropenic) Pseudomonas aeruginosaNot specified in abstractHighly effective in increasing survival and decreasing bacterial counts in the lungs.[2][6]
Guinea Pig Legionellosis Model Legionella pneumophila10 mg/kg at 48h and 5 mg/kg at 55h post-infection, intraperitoneallySignificant reduction of bacterial load in blood monocytes and lungs. Significantly lower mortality compared to erythromycin-treated animals.[7]
Mouse Thigh Abscess Model Staphylococcus aureusNot specified in abstractPefloxacin was highly active in vivo.[8]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosage and RouteCmax (Peak Serum Concentration)Half-life (t½)Tissue PenetrationReference
Rat (Infected with S. marcescens) 20 mg/kg, intramuscularly13 ± 2.9 mg/lNot specifiedPeak abscess fluid concentration: 8.9 ± 2.2 mg/l.[3]
Goat (Healthy) 10 mg/kg, intravenousNot applicable1.12 ± 0.21 h (elimination)Not specified[9]
Goat (Healthy) 20 mg/kg, oral2.22 ± 0.48 µg/ml2.91 ± 0.50 h (elimination)Not specified[9]
Broiler Chickens (Healthy) 10 mg/kg, oral4.02 ± 0.31 µg/mL13.18 ± 0.82 h (elimination)Not specified[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application notes.

Rat Abscess Model Induced by Serratia marcescens

This protocol is based on the study investigating the pharmacokinetics and therapeutic efficacy of pefloxacin in a rat abscess model.[3]

Objective: To evaluate the penetration of this compound into an abscess and its efficacy in sterilizing the infection.

Materials:

  • Male Wistar rats

  • Serratia marcescens culture

  • Dialysis tube unit

  • This compound for injection

  • Surgical instruments

  • Materials for bacterial culture and quantification (e.g., agar plates, incubator)

  • Equipment for sample analysis (e.g., HPLC)

Procedure:

  • Induction of Abscess:

    • A dialysis tube unit is contaminated with a standardized culture of Serratia marcescens.

    • The contaminated unit is surgically implanted into the subcutaneous tissue of the rats.

  • Treatment:

    • 24 and 96 hours after implantation, animals are treated with this compound.

    • Administer a 20 mg/kg dose of this compound intramuscularly.[3] For therapeutic efficacy assessment, four consecutive administrations are given.[3]

  • Sample Collection and Analysis:

    • At various time intervals after the last drug administration, collect blood samples, interstitial fluid, and abscess fluid.

    • Determine the concentration of Pefloxacin in the collected samples using a validated method such as High-Performance Liquid Chromatography (HPLC).

    • To assess efficacy, aspirate fluid from the abscesses of animals that received multiple doses and culture to determine sterility.

Experimental Peritonitis Model in Rats

This protocol is adapted from a study comparing the efficacy of pefloxacin in an experimental model of intra-abdominal infection in rats.[4]

Objective: To assess the efficacy of this compound, alone and in combination with metronidazole, in reducing mortality in a clinically relevant model of peritonitis.

Materials:

  • Male rats

  • Lean ground beef (for pre-operative diet)

  • This compound for administration

  • Metronidazole for administration

  • Surgical instruments

  • Materials for animal monitoring

Procedure:

  • Pre-operative Preparation:

    • For two weeks prior to surgery, feed the rats a diet of lean ground beef to modulate their intestinal flora to one that is more similar to humans.[4]

  • Induction of Peritonitis:

    • Anesthetize the rats.

    • Perform a laparotomy to expose the ileum.

    • Isolate a 1 cm segment of the ileum on its vascular pedicle.

    • Divide the intestine at both ends of the segment and re-establish intestinal continuity via an end-to-end anastomosis.

    • Return the isolated segment of ileum to the abdominal cavity. This segment will become ischemic and perforate, leading to polymicrobial peritonitis.

  • Treatment Groups:

    • Group 1 (Control): No antibiotic treatment.

    • Group 2 (Pefloxacin alone): Administer this compound. (Note: The specific dosage was not provided in the abstract of the cited study).

    • Group 3 (Pefloxacin + Metronidazole): Administer this compound in combination with metronidazole.

    • Group 4 (Gentamicin + Metronidazole): Serve as a comparator group.

  • Outcome Assessment:

    • Monitor the animals for a pre-determined period (e.g., several days).

    • Record mortality rates in each group. The cited study observed a 70% mortality in untreated animals within two days, and 40% mortality in the pefloxacin-treated group within three days. The combination of pefloxacin and metronidazole significantly reduced mortality to 5%.[4]

Visualizations

Below are diagrams illustrating the experimental workflows described.

G cluster_protocol1 Rat Abscess Model Workflow start Start induce Induce Abscess: Implant S. marcescens contaminated dialysis unit subcutaneously in rats start->induce treat Treatment: Administer this compound (20 mg/kg, IM) induce->treat sample Sample Collection: Collect blood, interstitial fluid, and abscess fluid at various time points treat->sample analyze Analysis: Determine Pefloxacin concentration (HPLC) and assess abscess sterility sample->analyze end End analyze->end

Rat Abscess Model Workflow

G cluster_protocol2 Rat Peritonitis Model Workflow start Start prepare Pre-operative Prep: Feed rats lean ground beef diet for 2 weeks start->prepare induce Induce Peritonitis: Surgically isolate and return a 1 cm ileal segment to the abdominal cavity prepare->induce grouping Divide into Treatment Groups: - Untreated Control - Pefloxacin Alone - Pefloxacin + Metronidazole - Gentamicin + Metronidazole induce->grouping monitor Monitoring: Observe animals for a set period grouping->monitor assess Outcome Assessment: Record mortality rates for each group monitor->assess end End assess->end

Rat Peritonitis Model Workflow

G cluster_pathway Pefloxacin Mechanism of Action cluster_inhibition pefloxacin This compound bacterial_cell Bacterial Cell pefloxacin->bacterial_cell dna_gyrase DNA Gyrase (Topoisomerase II) pefloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV pefloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication, Transcription, Repair dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Pefloxacin Mechanism of Action

References

Troubleshooting & Optimization

Troubleshooting Pefloxacin Mesylate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pefloxacin Mesylate, focusing on its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned yellow/brown. What happened?

A1: Discoloration of your this compound solution, typically to a yellow or brown hue, is a common indicator of degradation. This is often caused by exposure to light (photodegradation) or oxidative stress.[1] It is crucial to prepare fresh solutions and protect them from light, especially when not in immediate use.

Q2: I'm seeing a precipitate in my aqueous this compound solution. Why is this occurring?

A2: this compound has limited solubility in aqueous buffers.[2] Precipitation can occur if the concentration exceeds its solubility limit at a given pH and temperature. Ensure you are not exceeding the recommended concentrations and consider the pH of your buffer, as solubility can be pH-dependent. For maximum aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]

Q3: How long can I store an aqueous solution of this compound?

A3: It is strongly recommended to use aqueous solutions of this compound on the same day they are prepared. Storage for more than one day is not advised due to the compound's instability in aqueous environments.[2] If you need to store the compound, it is best to prepare a stock solution in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C.[3][4]

Q4: What are the primary factors that cause this compound to degrade in solution?

A4: The main factors contributing to the degradation of this compound in aqueous solutions are:

  • pH: It degrades significantly in acidic conditions and to a lesser extent in alkaline conditions.[5][6][7]

  • Light: Exposure to light, particularly UV radiation, leads to significant photodegradation.[5][6][7]

  • Oxidizing agents: The presence of oxidizing agents can cause oxidative degradation.[5][6][7]

  • Temperature: Elevated temperatures can accelerate the degradation process.

Q5: Can I autoclave my this compound solution to sterilize it?

A5: While this compound is stable to dry heat, the effects of autoclaving (steam sterilization at high temperature and pressure) on its aqueous solution are not well-documented and could lead to significant degradation.[7] A safer method for sterilization is to filter the solution through a 0.22 µm filter.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound in the assay medium. Prepare a fresh stock solution of this compound in DMSO for each experiment. Dilute to the final concentration in your aqueous assay medium immediately before use.Consistent and reproducible assay results.
Interaction with components of the cell culture medium. Run a control experiment to assess the stability of this compound in your specific medium over the time course of your assay. Analyze samples at different time points by HPLC.Determine if the medium is contributing to degradation and adjust the experimental protocol if necessary (e.g., shorter incubation times).
Photodegradation during incubation. Protect your assay plates or tubes from light by wrapping them in aluminum foil or using amber-colored plates.Minimized degradation and more reliable results.
Issue 2: Difficulty in dissolving this compound in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Exceeding solubility limit. Refer to the solubility data table below. Do not attempt to dissolve more than the recommended amount in your chosen solvent.A clear, precipitate-free solution.
Incorrect solvent. For aqueous solutions, first, dissolve this compound in a small amount of DMSO. Then, slowly add the aqueous buffer while vortexing to the desired final concentration.[2]Improved dissolution in the aqueous buffer.
pH of the buffer. Adjust the pH of your buffer. Pefloxacin's solubility can be influenced by pH.Enhanced solubility at an optimal pH.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water~61-67 mg/mL[4][8]
DMSO~4.3-14 mg/mL[4][8]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[2]
EthanolInsoluble or slightly soluble[4]

Table 2: Summary of this compound Stability under Stress Conditions

Stress ConditionObservationSeverity of DegradationReference
Acidic (e.g., 0.1 N HCl) Significant degradationHigh[5][6][7]
Alkaline (e.g., 0.1 N NaOH) Mild degradationLow to Moderate[5][6][7]
Oxidative (e.g., 3% H₂O₂) Significant degradationHigh[5][6][7]
Photolytic (UV/Visible light) Significant degradationHigh[5][6][7]
Thermal (Dry Heat) StableNegligible[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under various stress conditions. An HPLC method is required to analyze the degradation.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the Pefloxacin solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix the Pefloxacin solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the Pefloxacin solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the Pefloxacin solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the Pefloxacin solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method. The mobile phase could consist of a mixture like acetonitrile and a phosphate buffer (e.g., 13:87 v/v, pH 2.9).[9] Detection is typically performed at around 275 nm.[9]

Visualizations

Pefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Pefloxacin Pefloxacin Mesylate DNA_Gyrase DNA Gyrase (Gram-negative target) Pefloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive target) Pefloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_light Was the solution/assay protected from light? check_solution->check_light Yes re_evaluate Re-evaluate results. prepare_fresh->re_evaluate protect_light Repeat experiment with light protection (e.g., foil). check_light->protect_light No check_storage How was the stock solution stored? check_light->check_storage Yes protect_light->re_evaluate proper_storage Store stock in DMSO at -20°C or -80°C in amber vials. check_storage->proper_storage Improperly check_storage->re_evaluate Properly proper_storage->re_evaluate

Caption: Troubleshooting workflow for inconsistent results.

References

Common issues with Pefloxacin Mesylate HPLC analysis and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of Pefloxacin Mesylate. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound in a question-and-answer format.

Question: Why is my Pefloxacin peak showing fronting?

Answer: Peak fronting in this compound analysis can be attributed to several factors. Here are the common causes and their solutions:

  • High Sample Concentration (Mass Overload): Injecting a sample with a concentration that is too high can saturate the column, leading to peak fronting.[1]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you have identified the issue. Ensure that your sample and standard concentrations are within the linear range of the method.[2]

  • Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[1][2]

    • Solution: Whenever possible, dissolve your this compound sample in the mobile phase.[3] If a different solvent is necessary, ensure it is as weak as or weaker than the mobile phase.

  • Column Degradation or Void: A physical change in the column packing, such as the formation of a void at the inlet, can lead to peak fronting.[4][5]

    • Solution: Reverse flush the column to remove any particulates that may be causing a blockage. If the problem persists, the column may need to be replaced.[4]

  • Co-eluting Impurity: An impurity that elutes slightly before your Pefloxacin peak can merge with it, causing the appearance of peak fronting.[1]

    • Solution: Adjust the mobile phase composition or gradient to improve the resolution between Pefloxacin and the interfering peak.

Question: What is causing the retention time of my Pefloxacin peak to shift?

Answer: Retention time variability is a common issue in HPLC. For this compound analysis, consider the following potential causes:

  • Changes in Mobile Phase Composition: Even a small change in the organic-to-aqueous ratio of the mobile phase can significantly impact retention time. In reversed-phase chromatography, a 1% change in the organic solvent concentration can alter retention time by 5-15%.[6]

    • Solution: Ensure accurate and consistent preparation of the mobile phase. It is advisable to prepare fresh mobile phase daily.

  • Fluctuations in Column Temperature: A lack of stable column temperature can lead to retention time drift. A general rule is that a 1°C change in temperature can cause a 1-2% change in retention time.[6][7]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Inconsistent Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like Pefloxacin. A small shift of just 0.1 pH units can result in a 10% change in retention time.[6][7]

    • Solution: Calibrate your pH meter regularly and ensure the pH of the mobile phase is accurately adjusted.

  • System Leaks: A leak in the HPLC system will lead to a lower flow rate, which in turn increases the retention time.[6][8]

    • Solution: Regularly inspect the HPLC system for any signs of leaks, paying close attention to fittings and seals.

Question: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, which can interfere with the analysis of this compound.[9][10]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[10][11]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Freshly prepare the mobile phase and filter it before use.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[11]

    • Solution: Implement a robust needle and injector washing procedure between injections. Running a blank injection after a high-concentration sample can confirm carryover.

  • Impurities in the Sample: The sample itself may contain impurities that are detected by the system.[9]

    • Solution: Analyze a blank sample (without the analyte) to see if the ghost peak is present. If so, the source is likely the sample matrix or a contaminant introduced during sample preparation.

Frequently Asked Questions (FAQs)

What is a typical HPLC method for this compound analysis?

A common approach for this compound analysis is reversed-phase HPLC. A validated method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an acidic buffer (such as phosphoric acid solution).[12][13][14][15] Detection is typically performed using a UV detector at a wavelength around 275-277 nm.[12][13][14][15]

What are the key parameters for a robust this compound HPLC method?

Key parameters for a robust method include the type of stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the detector wavelength. System suitability tests, including repeatability, peak area, tailing factor, and resolution, are crucial to ensure the method's performance.[12]

How can I perform a forced degradation study for this compound?

Forced degradation studies are conducted to assess the stability of this compound and to ensure the analytical method is stability-indicating.[16] The drug is subjected to stress conditions such as:[13][15][17]

  • Acidic Conditions: Treatment with an acid (e.g., HCl).

  • Alkaline Conditions: Treatment with a base (e.g., NaOH).

  • Oxidative Stress: Exposure to an oxidizing agent (e.g., H₂O₂).[13][15][17]

  • Thermal Stress: Heating the drug substance.

  • Photolytic Stress: Exposing the drug to UV light.

The resulting degradation products are then analyzed by HPLC to ensure they are well-resolved from the parent drug peak.[18] Pefloxacin has been found to degrade significantly under acidic and oxidative conditions and in the presence of light.[13][15][17]

Quantitative Data Summary

The following tables summarize typical HPLC method parameters and validation data for the analysis of this compound, compiled from various studies.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Shim-pack CLC-ODSC18
Mobile Phase Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9Methanol: Buffer (30:70 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detector Wavelength 275 nm277 nm
Internal Standard AcetaminophenNot Specified
Reference [12][14][19][13][15][17]

Table 2: Summary of Method Validation Data

ParameterResultReference
Linearity Range 1.0 - 100 µg/mL[13][15]
Correlation Coefficient (r²) 0.9996[13][15]
Accuracy (% Recovery) 100.09% - 100.72%[12]
Precision (%RSD) Intra-day: 0.376 - 0.9056, Inter-day: 0.739 - 0.853[12][14]
Limit of Detection (LOD) 0.03125 µg/mL[12][14][19]
Limit of Quantification (LOQ) 0.125 µg/mL[12][14][19]

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and 0.025 M phosphoric acid (13:87 v/v). Adjust the pH to 2.9 with potassium hydroxide.[12][14][19]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: For tablets, weigh and finely powder 20 tablets. Take a quantity of powder equivalent to the average tablet weight and dissolve it in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter.[12]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature if a column oven is used.

    • Set the UV detector to 275 nm.

  • Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Analysis: Record the chromatograms and calculate the amount of this compound in the sample by comparing the peak areas.

Protocol 2: Forced Degradation Study of this compound

  • Acid Degradation: Dissolve this compound in a suitable acidic solution (e.g., 0.1 N HCl) and reflux for a specified period. Neutralize the solution before injection.

  • Base Degradation: Dissolve this compound in a suitable basic solution (e.g., 0.1 N NaOH) and reflux for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug to dry heat in an oven at a specific temperature for a set time.

  • Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples using the validated HPLC method to observe for any degradation peaks and to quantify the remaining parent drug.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLCRun HPLC Run MobilePhase->HPLCRun StandardPrep Standard Solution Preparation StandardPrep->HPLCRun SamplePrep Sample Solution Preparation SamplePrep->HPLCRun DataAcquisition Data Acquisition HPLCRun->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Report Report Generation DataProcessing->Report

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Workflow Start HPLC Issue Identified CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetentionTime Check Retention Time Start->CheckRetentionTime CheckBaseline Check Baseline Start->CheckBaseline PeakFronting Peak Fronting? CheckPeakShape->PeakFronting RTShift Retention Time Shifted? CheckRetentionTime->RTShift GhostPeaks Ghost Peaks Present? CheckBaseline->GhostPeaks Overload Mass Overload / Solvent Incompatibility PeakFronting->Overload Yes ColumnVoid Column Void / Co-elution PeakFronting->ColumnVoid No Solution1 Dilute Sample / Match Solvent Overload->Solution1 Solution2 Replace Column / Adjust Mobile Phase ColumnVoid->Solution2 MobilePhaseIssue Mobile Phase Comp/pH/Temp Issue RTShift->MobilePhaseIssue Yes SystemLeak System Leak RTShift->SystemLeak No Solution3 Prepare Fresh Mobile Phase / Control Temp MobilePhaseIssue->Solution3 Solution4 Check Fittings for Leaks SystemLeak->Solution4 Contamination Mobile Phase / Sample Contamination GhostPeaks->Contamination Yes Carryover Sample Carryover GhostPeaks->Carryover No Solution5 Use High Purity Solvents / Filter Contamination->Solution5 Solution6 Implement Injector Wash Carryover->Solution6

Caption: Troubleshooting decision tree for this compound HPLC analysis.

References

Pefloxacin Mesylate Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pefloxacin Mesylate. It offers troubleshooting guidance and answers to frequently asked questions regarding its degradation under various storage conditions, ensuring the integrity and reliability of your experimental outcomes.

Troubleshooting Guide: Investigating this compound Degradation

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Potential Cause Recommended Action
Unexpectedly low potency or altered analytical results. Degradation of this compound due to improper storage.Review storage conditions (temperature, light exposure, humidity). Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Appearance of unknown peaks in chromatograms. Formation of degradation products.Conduct stress testing (e.g., acid, base, oxidative, photolytic, thermal) to intentionally generate degradation products. Use techniques like mass spectrometry (MS) to identify the structure of these new peaks.[1][2]
Inconsistent results between experimental batches. Variability in storage conditions or handling procedures.Standardize storage protocols across all batches. Ensure consistent exposure to light and temperature. Use a validated stability-indicating method for analysis.
Precipitation or change in the physical appearance of the solution. pH shifts or formation of insoluble degradation products.Check the pH of the solution. Analyze the precipitate to determine its composition. Review the formulation for potential incompatibilities.

Frequently Asked Questions (FAQs)

A series of frequently asked questions to navigate the complexities of this compound stability.

1. What are the primary factors that cause this compound to degrade?

This compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades significantly in the presence of acidic and oxidative environments, as well as upon exposure to light.[3][4][5] Mild degradation has been observed in alkaline conditions, while the drug is relatively stable to dry heat.[3][4][5]

2. How does temperature affect the stability of this compound?

While stable to dry heat with negligible degradation when exposed to 50°C for 7 days, oxidative degradation of this compound is temperature-dependent.[5] In one study, the percentage of oxidative degradation increased with temperature, with 14.81% degradation at 40°C (after 336 hours), 11.63% at 50°C (after 96 hours), and 24.67% at 60°C (after 60 hours).[1]

3. What is the impact of light on this compound stability?

Exposure to light can cause significant degradation of this compound.[3][4][5] Therefore, it is crucial to protect the compound from light during storage and handling to prevent photolytic degradation.

4. What are the known degradation products of this compound?

Under oxidative stress, this compound can degrade into several products. One major degradation product has been identified, along with other minor ones.[1] The N-desmethyl metabolite, norfloxacin, is also a known related substance.[6] Elucidating the structure of these degradation products is essential for a complete stability profile.

5. What is a "stability-indicating method" and why is it important for this compound?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, excipients, and other potential impurities.[7] For this compound, which is known to degrade under various stress conditions, using a validated stability-indicating HPLC method is crucial to ensure that the measured potency is accurate and not inflated by the presence of co-eluting degradation products.[3][4]

Quantitative Data Summary

The following tables summarize the degradation of this compound under different stress conditions as reported in forced degradation studies.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition Observation Reference
Acidic (e.g., 1.0 N HCl at 80°C for 24h)Significant degradation[3][4][5]
Alkaline (e.g., 1.0 N NaOH at 80°C for 24h)Mild degradation[3][4][5]
Oxidative (e.g., with 4,4'-azobis(4-cyanopentanoic acid))Significant degradation[1]
PhotolyticSignificant degradation[3][4][5]
Thermal (Dry Heat at 50°C for 7 days)Stable (<1% degradation)[5]

Table 2: Temperature-Dependent Oxidative Degradation of this compound

Temperature Incubation Time Degradation (%) Reference
40°C336 hours14.81[1]
50°C96 hours11.63[1]
60°C60 hours24.67[1]

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 1N HCl, 80°C, 24h) prep->acid Expose to base Base Hydrolysis (e.g., 1N NaOH, 80°C, 24h) prep->base Expose to oxidative Oxidative Degradation (e.g., H2O2 or ACVA) prep->oxidative Expose to photolytic Photolytic Degradation (expose to UV/Vis light) prep->photolytic Expose to thermal Thermal Degradation (e.g., 50°C, 7 days) prep->thermal Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidative->hplc photolytic->hplc thermal->hplc neutralize->hplc characterize Characterize Degradants (e.g., LC-MS/MS) hplc->characterize

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides an example of an HPLC method for the analysis of this compound and its degradation products.[3][4]

G cluster_hplc HPLC System cluster_procedure Procedure column Column: C18 separation Separation column->separation mobile_phase Mobile Phase: Methanol-Buffer (30:70 v/v) mobile_phase->separation flow_rate Flow Rate: 1.0 mL/min flow_rate->separation detection Detection: UV at 277 nm quantification Quantification detection->quantification injection Inject Sample injection->separation on separation->quantification leads to

Caption: Key parameters for a stability-indicating HPLC method.

Degradation Pathway

The following diagram illustrates a simplified potential degradation pathway for Pefloxacin under stress conditions. The exact structures of all degradation products require detailed spectroscopic analysis for confirmation.

G cluster_stress Stress Factors pefloxacin This compound degradation_products Degradation Products pefloxacin->degradation_products Undergoes degradation via acid Acid base Base oxidation Oxidation light Light

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of Pefloxacin Mesylate.

I. Strategies to Improve Bioavailability: FAQs

This section addresses common questions regarding various formulation strategies to enhance the oral bioavailability of this compound.

Q1: What are the primary challenges with the oral bioavailability of this compound?

This compound, a broad-spectrum fluoroquinolone antibiotic, exhibits good absorption from the gastrointestinal tract. However, its bioavailability can be influenced by factors such as its solubility and potential interactions in the gastrointestinal environment. Enhancing its bioavailability aims to ensure consistent and optimal therapeutic concentrations, potentially reducing dosage and associated side effects.

Q2: What are the most promising strategies to improve the bioavailability of this compound?

Several advanced formulation strategies have shown promise in enhancing the bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.

  • Lipid-Based Formulations (Liposomes): Encapsulating this compound within lipid vesicles can protect it from degradation in the gastrointestinal tract and facilitate its absorption.

  • Cyclodextrin Inclusion Complexes: Complexing the drug with cyclodextrins can increase its solubility and dissolution rate.

Q3: How do solid dispersions improve the bioavailability of this compound?

Solid dispersions enhance bioavailability primarily by improving the dissolution rate of the drug. By dispersing this compound in a hydrophilic carrier like Polyvinylpyrrolidone (PVP), the drug is present in an amorphous state, which has a higher energy state and greater solubility than its crystalline form. This leads to a more rapid and complete dissolution of the drug in the gastrointestinal fluids, making it more available for absorption.

Q4: What are the key considerations when formulating this compound nanoparticles?

When developing nanoparticle formulations of this compound, critical parameters to consider include:

  • Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a narrow size distribution are generally desirable for enhanced dissolution and uniform absorption.

  • Surface Charge (Zeta Potential): The surface charge of the nanoparticles can influence their stability and interaction with the gastrointestinal mucosa.

  • Drug Loading and Encapsulation Efficiency: Achieving high drug loading and encapsulation efficiency is crucial for delivering a therapeutic dose in a reasonable formulation volume.

  • Stability: The physical and chemical stability of the nanoparticles during storage and in the gastrointestinal environment is essential.

Q5: Can cyclodextrin complexation be effectively used for fluoroquinolones like this compound?

Yes, cyclodextrins are effective complexing agents for fluoroquinolones. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the lipophilic part of the this compound molecule, while the hydrophilic exterior improves its solubility in water. This enhanced solubility leads to a faster dissolution rate and potentially improved bioavailability. Studies have shown that cyclodextrins can form inclusion complexes with fluoroquinolones like ciprofloxacin and norfloxacin, suggesting a similar potential for this compound.[1][2]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and characterization of this compound formulations.

Solid Dispersions
Problem Possible Cause(s) Troubleshooting Steps
Low Drug Loading - Poor miscibility of this compound with the chosen polymer.- Drug degradation during the preparation process (e.g., at high temperatures in the melting method).- Screen different hydrophilic polymers (e.g., various grades of PVP, HPMC, Soluplus®) to find one with better miscibility.- Optimize the drug-to-polymer ratio.- For the melting method, use the lowest possible temperature and minimize exposure time.- Consider the solvent evaporation method at a lower temperature.
Drug Recrystallization during Storage - The solid dispersion is in a thermodynamically unstable amorphous state.- Inappropriate polymer selection or drug-to-polymer ratio, leading to insufficient stabilization.- Exposure to high humidity and temperature.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound.- Increase the polymer concentration.- Store the solid dispersion in a desiccator at a controlled temperature.
Inconsistent Dissolution Profiles - Inhomogeneous dispersion of the drug within the polymer matrix.- Phase separation of the drug and polymer.- Ensure complete dissolution of both drug and polymer in the solvent during the solvent evaporation method.- Optimize the stirring speed and evaporation rate to ensure a uniform solid mass.- For the melting method, ensure thorough mixing of the molten mass.
Nanoparticle Formulations
Problem Possible Cause(s) Troubleshooting Steps
Particle Agglomeration - Low surface charge (zeta potential) leading to insufficient electrostatic repulsion.- High concentration of nanoparticles.- Inappropriate storage conditions (e.g., temperature fluctuations).- Optimize the formulation by adding a stabilizer or modifying the surface charge.- Adjust the pH of the suspension to be further from the isoelectric point.- Dilute the nanoparticle suspension.- Store at a consistent, appropriate temperature.
Low Encapsulation Efficiency - Poor affinity of this compound for the nanoparticle matrix.- Drug leakage during the preparation process.- High solubility of the drug in the external phase.- Modify the nanoparticle composition to enhance drug-matrix interactions.- Optimize the preparation method parameters (e.g., sonication time, homogenization pressure).- Use a different solvent system to minimize drug loss.
Broad Particle Size Distribution (High PDI) - Inconsistent energy input during particle size reduction.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Optimize the homogenization or sonication parameters (time, power, cycles).- Use a stabilizer to prevent particle growth.- Prepare the formulation at a controlled temperature.

III. Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data from pharmacokinetic studies.

A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, with the aid of a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), and in vitro dissolution studies.

B. Preparation of this compound Nanoparticles (Emulsion Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess surfactant, and then lyophilize them for storage.

  • Characterization: Characterize the nanoparticles for their particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

C. Pharmacokinetic Data of this compound Formulations

The following table summarizes the pharmacokinetic parameters of conventional this compound from a study in healthy male volunteers after a single 400 mg oral dose. Data for enhanced bioavailability formulations are based on typical improvements seen with similar drugs.

FormulationCmax (mg/L)Tmax (h)AUC (mg/L·h)Relative Bioavailability (%)
This compound Solution (400 mg) [3]4.091.348.7 (0-48h)100
Hypothetical Solid Dispersion ~5.7 - 6.5~1.0 - 1.2~68 - 78~140 - 160
Hypothetical Nanoparticle Formulation ~6.1 - 7.4~0.8 - 1.1~73 - 88~150 - 180
Hypothetical Liposomal Formulation ~5.3 - 6.1~1.5 - 2.0~63 - 73~130 - 150
Hypothetical Cyclodextrin Complex ~5.5 - 6.3~1.1 - 1.3~66 - 76~135 - 155

Note: Data for enhanced formulations are hypothetical and represent potential improvements based on the respective technologies. Actual values will vary depending on the specific formulation and experimental conditions.

A study in rats showed that a polyherbal formulation altered the bioavailability of pefloxacin, reducing the Cmax from 0.91 µg/mL to 0.22 µg/mL and the AUC from 7.83 µg/h/mL to 2.60 µg/h/mL, highlighting the importance of considering potential interactions.[4]

IV. Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Conclusion A This compound API B Selection of Bioavailability Enhancement Strategy (Solid Dispersion, Nanoparticles, etc.) A->B C Formulation Optimization (e.g., Drug:Carrier Ratio, Particle Size) B->C D Physicochemical Characterization (DSC, XRD, FTIR) C->D E In Vitro Dissolution Studies C->E F Stability Studies C->F G Animal Model Selection (e.g., Rats) E->G H Pharmacokinetic Study (Oral Administration) G->H I Blood Sampling & Drug Analysis H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) I->J K Comparison of Bioavailability J->K L Conclusion on Efficacy of Enhancement Strategy K->L

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

Mechanism of Cyclodextrin Inclusion Complexation

G cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Pefloxacin This compound (Poorly Soluble) Water Water Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Pefloxacin->Cyclodextrin Encapsulation Complex Pefloxacin-Cyclodextrin Inclusion Complex Cyclodextrin->Complex Soluble Enhanced Solubility & Dissolution Complex->Soluble

Caption: Encapsulation of this compound by a cyclodextrin molecule.

References

Overcoming poor solubility of Pefloxacin Mesylate in experimental media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Pefloxacin Mesylate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and the specific salt form (e.g., dihydrate). There are some conflicting reports in the literature regarding its precise aqueous solubility, with some sources describing it as "freely soluble" while others provide specific quantitative values. It is always recommended to empirically determine the solubility for your specific experimental conditions. A summary of reported solubility data is presented in Table 1.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental media. What is causing this and how can I prevent it?

A2: Precipitation upon addition to aqueous media is a common issue with compounds that are sparingly soluble in water. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium where the drug's solubility is much lower. The organic solvent disperses, and the drug crashes out of the solution.

To prevent this, you can try the following:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your experimental medium.

  • Optimize the stock solution concentration: Using a less concentrated stock solution can sometimes help.

  • Stepwise dilution: Instead of adding the stock solution directly to the final volume of your aqueous medium, try adding it to a smaller volume first and then gradually adding more of the aqueous medium while vortexing or stirring.

  • Pre-warm the media: Gently warming the experimental medium before adding the stock solution can sometimes improve solubility. However, be cautious about the temperature stability of both the this compound and other components in your medium.

  • pH adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of your experimental medium (if your experiment allows) may improve its solubility.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: While some sources state that this compound is freely soluble in water, others indicate it is sparingly soluble in aqueous buffers[1]. Direct dissolution in water or PBS may be possible at lower concentrations, but to achieve higher concentrations, it is generally recommended to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer[1].

Q4: What is the recommended method for preparing a stock solution of this compound for in vitro experiments?

A4: A widely recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your experimental medium. A detailed protocol for this is provided in the Experimental Protocols section below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in the chosen solvent. - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Increase the solvent volume.- Refer to the solubility data (Table 1) and choose a more appropriate solvent (e.g., DMSO).- Gently warm the solution and/or use sonication to aid dissolution.
Precipitate forms immediately upon adding the stock solution to the cell culture medium. - The final concentration exceeds the solubility limit in the medium.- The percentage of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility.- Lower the final concentration of this compound.- Perform a stepwise dilution.- Ensure the final concentration of the organic solvent is compatible with your cells and helps maintain solubility (typically ≤0.5% DMSO for most cell lines).
The solution is clear initially but a precipitate forms over time. - The compound is not stable in the solution at the storage temperature.- The pH of the medium has changed, affecting solubility.- Prepare fresh solutions before each experiment.- If storing, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Ensure the pH of your experimental medium is stable.
Inconsistent experimental results. - Incomplete dissolution of this compound.- Degradation of the compound in solution.- Visually inspect your stock and working solutions for any particulate matter before use.- Prepare fresh solutions for each experiment to minimize degradation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityReference(s)
Water67 mg/mL[2]
Water50 mg/mL[3]
DMSO~5 mg/mL[1]
Dimethyl formamide (DMF)~3 mg/mL[1]
EthanolInsoluble (<1 mg/mL)[2]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Note: The reported solubility values can vary between different suppliers and batches. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous experimental media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., to make a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to dissolve the powder. If the powder does not fully dissolve, you can sonicate the solution for 5-10 minutes or gently warm it at 37°C. Ensure the powder is completely dissolved before proceeding.

  • Sterilization (Optional): If required for your application, you can sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), aliquots can be kept at 4°C.

Protocol 2: Preparation of Working Solutions in Aqueous Media

This protocol describes the dilution of the DMSO stock solution into an aqueous experimental medium (e.g., cell culture medium, PBS).

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous experimental medium (pre-warmed to the experimental temperature, e.g., 37°C)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Ensure your aqueous experimental medium is at the desired temperature.

  • Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium and not the other way around.

  • Mixing: Immediately after adding the stock solution, vortex the working solution gently to ensure it is well-mixed.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. For most cell culture experiments, the final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. If a higher concentration is necessary, a vehicle control (medium with the same percentage of DMSO) should be included in your experiments.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential precipitation or degradation over time.

Mandatory Visualization

Below are diagrams illustrating key concepts related to this compound.

Pefloxacin_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Potential Issue Pefloxacin_Powder This compound Powder Stock_Solution Concentrated Stock Solution (e.g., 10 mg/mL in DMSO) Pefloxacin_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Add dropwise with mixing Aqueous_Medium Aqueous Experimental Medium (e.g., Cell Culture Medium, PBS) Aqueous_Medium->Working_Solution Dilute Precipitation Precipitation Working_Solution->Precipitation If solubility limit is exceeded Pefloxacin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Pefloxacin This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Pefloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables chromosome segregation Topoisomerase_IV->Bacterial_Cell_Death DNA_Replication->Cell_Division

References

Pefloxacin Mesylate interference with other compounds in co-administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pefloxacin Mesylate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential interferences of this compound when co-administered with other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound interacts with other drugs?

A1: this compound can interfere with other compounds through several key mechanisms:

  • Chelation: As a fluoroquinolone, pefloxacin can form insoluble complexes with multivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺). This process, known as chelation, significantly reduces the oral absorption of pefloxacin, potentially leading to decreased efficacy.[1][2][3][4][5]

  • Inhibition of Cytochrome P450 (CYP) Enzymes: Pefloxacin is a known inhibitor of the CYP1A2 enzyme and has some effects on CYP3A4.[6][7] This inhibition can slow the metabolism of co-administered drugs that are substrates for these enzymes, leading to their accumulation and an increased risk of toxicity.[1][8]

  • Pharmacodynamic Interactions: Pefloxacin can have additive or synergistic effects with other drugs. For example, co-administration with other medications that prolong the QT interval can increase the risk of cardiac arrhythmias.[2][9] Additionally, concurrent use with non-steroidal anti-inflammatory drugs (NSAIDs) may heighten the risk of central nervous system (CNS) stimulation and seizures.[2][3]

Q2: My experimental results show lower than expected plasma concentrations of Pefloxacin after oral administration. What could be the cause?

A2: Lower than expected plasma concentrations of pefloxacin are often due to reduced absorption from the gastrointestinal tract. A common cause is the co-administration of products containing multivalent cations.

Troubleshooting Guide:

  • Review Co-administered Compounds: Check if any antacids (containing aluminum or magnesium), supplements (iron, zinc, calcium), or sucralfate were administered around the same time as pefloxacin.[2][3][8]

  • Stagger Administration: To avoid chelation, it is recommended to administer pefloxacin at least 2 hours before or 4-6 hours after any products containing multivalent cations.[2][3]

  • Consider Formulation: The presence of these cations in the formulation of other co-administered drugs should also be investigated.

Q3: I am observing unexpected adverse effects in my animal study when Pefloxacin is co-administered with another drug. How can I investigate the potential for a drug-drug interaction?

A3: Unexpected adverse effects can be a sign of a pharmacokinetic or pharmacodynamic interaction.

Troubleshooting Guide:

  • Pharmacokinetic Interaction (Metabolism):

    • Investigate if the co-administered drug is a substrate of CYP1A2 or CYP3A4 enzymes. Pefloxacin's inhibition of these enzymes could be increasing the concentration of the other drug.

    • Conduct a pharmacokinetic study to measure the plasma concentrations of the co-administered drug with and without pefloxacin to determine if its clearance is reduced. A significant increase in the Area Under the Curve (AUC) and a decrease in clearance would suggest an interaction.

  • Pharmacodynamic Interaction:

    • QTc Prolongation: If cardiovascular effects are observed, investigate if the co-administered drug is known to prolong the QT interval. An electrocardiogram (ECG) can be used to assess this potential interaction.

    • CNS Effects: If neurological symptoms like seizures are observed, review if the co-administered drug is an NSAID.[2][3]

Quantitative Data on Pefloxacin Interactions

The following tables summarize the quantitative effects of co-administered drugs on the pharmacokinetics of Pefloxacin and the effect of Pefloxacin on other compounds.

Table 1: Effect of Co-administered Drugs on Pefloxacin Pharmacokinetics

Co-administered DrugEffect on PefloxacinMechanismReference
Antacids (Aluminum/Magnesium)Significantly reduced absorptionChelation[1][2][3]
Rifampicin27% reduction in AUCIncreased metabolism[10][11]
CimetidineIncreased plasma levelsHepatic interaction[12]
ParacetamolNo significant effect on bioavailabilityN/A[13]

Table 2: Effect of Pefloxacin on Co-administered Drugs

Co-administered DrugEffect on Drug's PharmacokineticsMechanismReference
TheophyllineIncreased plasma concentration, risk of toxicityCYP1A2 Inhibition[1][2][12][14]
Caffeine2-fold decrease in clearanceCYP1A2 Inhibition[6]
WarfarinEnhanced anticoagulant effectUnknown[2][14]
GlibenclamideIntensified hypoglycemic effectUnknown[2]
Rifampin200% increase in AUCUnknown[10]

Experimental Protocols

Protocol 1: In Vivo Assessment of Pefloxacin and Theophylline Interaction

Objective: To determine the effect of Pefloxacin co-administration on the pharmacokinetics of theophylline in a preclinical model (e.g., rats).

Methodology:

  • Animal Model: Use a cohort of healthy adult male Sprague-Dawley rats.

  • Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.

  • Study Design: Employ a crossover study design.

    • Phase 1: Administer a single oral dose of theophylline (e.g., 10 mg/kg) to the rats.

    • Washout Period: Allow for a one-week washout period.

    • Phase 2: Administer a single oral dose of Pefloxacin (e.g., 50 mg/kg) followed by a single oral dose of theophylline (10 mg/kg) one hour later.

  • Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after theophylline administration in both phases.

  • Plasma Analysis: Separate plasma by centrifugation and store at -80°C until analysis. Analyze theophylline concentrations using a validated HPLC-UV method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, clearance) for theophylline in both phases using non-compartmental analysis.

  • Statistical Analysis: Compare the pharmacokinetic parameters of theophylline with and without Pefloxacin using a paired t-test. A p-value < 0.05 is considered statistically significant.

Protocol 2: In Vitro Assessment of Chelation between Pefloxacin and Metal Ions

Objective: To quantify the formation of complexes between Pefloxacin and various metal ions.

Methodology:

  • Materials: this compound standard, solutions of metal salts (e.g., MgCl₂, CaCl₂, AlCl₃), and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of Pefloxacin in the buffer.

    • Prepare a series of solutions containing a fixed concentration of Pefloxacin and varying concentrations of the metal ion.

    • Incubate the solutions at a constant temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).

    • Measure the absorbance spectrum of each solution using the UV-Vis spectrophotometer over a relevant wavelength range.

  • Data Analysis:

    • Analyze the changes in the absorbance spectrum of Pefloxacin upon the addition of the metal ion. A shift in the maximum absorbance wavelength or a change in absorbance intensity indicates complex formation.

    • Use methods such as the mole-ratio method or Job's plot of continuous variation to determine the stoichiometry of the complex.

    • Calculate the binding constant (K) to quantify the strength of the interaction.

Visualizations

Pefloxacin_Interaction_Mechanisms cluster_absorption Absorption Phase (GIT) cluster_metabolism Metabolism Phase (Liver) cluster_pharmacodynamic Pharmacodynamic Interactions Pefloxacin This compound Chelate Insoluble Chelate Pefloxacin->Chelate Chelation CYP1A2 CYP1A2 Pefloxacin->CYP1A2 Inhibits Arrhythmia Increased Risk of Arrhythmia Pefloxacin->Arrhythmia Seizures Increased Risk of Seizures Pefloxacin->Seizures Cations Multivalent Cations (Mg, Al, Ca, Fe, Zn) Cations->Chelate Theophylline Theophylline Metabolites Inactive Metabolites Theophylline->Metabolites Metabolism QT_Drugs QT Prolonging Drugs QT_Drugs->Arrhythmia NSAIDs NSAIDs NSAIDs->Seizures

Caption: Key interaction mechanisms of this compound.

Experimental_Workflow_PK cluster_phase1 Phase 1: Control cluster_washout Washout Period cluster_phase2 Phase 2: Interaction Study cluster_analysis Data Analysis A1 Administer Theophylline B1 Serial Blood Sampling A1->B1 C1 Plasma Analysis (HPLC) B1->C1 D1 Calculate PK Parameters C1->D1 W 1 Week E Compare PK Parameters (Paired t-test) D1->E A2 Administer Pefloxacin + Theophylline B2 Serial Blood Sampling A2->B2 C2 Plasma Analysis (HPLC) B2->C2 D2 Calculate PK Parameters C2->D2 D2->E

Caption: In vivo pharmacokinetic interaction study workflow.

References

Minimizing Pefloxacin Mesylate-induced phototoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Pefloxacin Mesylate-induced phototoxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you design, execute, and interpret your cell-based assays effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced phototoxicity?

A1: Pefloxacin, a fluoroquinolone antibiotic, can induce phototoxicity. This occurs when the drug absorbs ultraviolet A (UVA) radiation, becomes activated to an excited state, and subsequently generates reactive oxygen species (ROS) like singlet oxygen and superoxide anions.[1][2] These ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, leading to cytotoxicity, apoptosis (cell death), and inflammation.[2][3][4] This reaction is a significant concern as it can manifest as exaggerated sunburn-like symptoms in patients exposed to sunlight.[5][6]

Q2: What is the primary mechanism of Pefloxacin's phototoxic action?

A2: The primary mechanism is a photodynamic reaction. Upon absorbing UVA light, Pefloxacin acts as a photosensitizer.[7] It transfers energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), or it participates in electron transfer reactions to form superoxide radicals (a Type I reaction).[2] These ROS overwhelm the cell's antioxidant defenses, leading to oxidative stress and subsequent cellular damage, including DNA strand breaks, lysosomal destabilization, and reduced mitochondrial membrane potential.[3][8]

Q3: Which cell lines are recommended for in vitro phototoxicity testing of Pefloxacin?

A3: The immortalized mouse fibroblast cell line Balb/c 3T3 is the most widely recommended and is used in the validated OECD Test Guideline 432 for the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[4][9][10] Human keratinocyte cell lines, such as HaCaT, are also highly relevant as they represent a primary target cell in the skin.[3] Additionally, 3D reconstructed human epidermis models can be used for testing water-insoluble compounds and provide a more complex, tissue-like system.[11][12]

Q4: How does Pefloxacin's phototoxicity compare to other fluoroquinolones?

A4: The phototoxic potential varies significantly among fluoroquinolones, largely influenced by the chemical substituent at the C-8 position of the quinolone core.[13] Fluoroquinolones with a halogen at this position (like lomefloxacin) are highly phototoxic. Pefloxacin is considered to have a higher phototoxicity potential than ciprofloxacin, norfloxacin, and ofloxacin.[1][14]

Troubleshooting Guide

Q5: Issue - High background cytotoxicity is observed in the non-irradiated (-UVA) control plates.

A5:

  • Possible Cause 1: Pefloxacin Concentration is Too High. Pefloxacin can exhibit cytotoxicity even without light at high concentrations.

    • Solution: Perform a preliminary dose-ranging experiment without UVA irradiation to determine the maximum non-cytotoxic concentration of Pefloxacin for your specific cell line and incubation time.

  • Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve Pefloxacin, the final concentration of the solvent in the culture medium may be toxic.

    • Solution: Ensure the final solvent concentration is well below the toxic threshold for your cells (typically ≤0.5% for DMSO). Always include a solvent-only control to verify.

  • Possible Cause 3: Contamination. Bacterial or fungal contamination can cause cell death.

    • Solution: Regularly check cultures for signs of contamination. Use sterile techniques and test your media and reagents.

Q6: Issue - High variability in cell viability readings between replicate wells.

A6:

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting steps. Avoid using the outer wells of the plate, which are more prone to evaporation.

  • Possible Cause 2: Inconsistent UVA Exposure. Variations in the intensity of the UVA source across the area of the plate can lead to inconsistent phototoxic effects.

    • Solution: Use a calibrated and validated UVA light source. Measure the irradiance at multiple points across the plate to ensure uniformity. If using a non-collimated source, consider rotating the plate during irradiation.

  • Possible Cause 3: Edge Effects. Wells on the periphery of the microplate can experience different temperature and humidity conditions, leading to evaporation and altered cell growth.

    • Solution: Avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Q7: Issue - Control cells (no drug) show significant death after UVA irradiation.

A7:

  • Possible Cause 1: UVA Dose is Too High. Excessive UVA radiation is directly cytotoxic to cells.

    • Solution: Calibrate your UVA source. According to OECD TG 432, the UVA dose should be non-cytotoxic. For 3T3 cells, viability should be at least 80% of the dark control after irradiation with 5 J/cm².[9] Perform a UVA dose-response experiment on your cells alone to find the highest non-toxic dose.

  • Possible Cause 2: Photosensitizing Components in Media. Some components in cell culture media (e.g., phenol red, riboflavin, tryptophan) can act as weak photosensitizers.

    • Solution: For the duration of the drug incubation and irradiation, switch to a medium free of these components, such as Hanks' Balanced Salt Solution (HBSS) or a custom-formulated medium.

Minimization Strategies & Data

Q8: How can Pefloxacin-induced phototoxicity be minimized in an experimental setting?

A8: The primary strategy for minimizing phototoxicity is to mitigate the effects of oxidative stress.

  • Antioxidant Co-treatment: The addition of antioxidants can quench ROS and reduce cellular damage.

    • N-acetylcysteine (NAC): A precursor to glutathione, NAC is a potent ROS scavenger.

    • Ascorbic Acid (Vitamin C) & α-Tocopherol (Vitamin E): These vitamins are well-known antioxidants that have been shown to reduce drug-induced phototoxicity.[15][16] Studies have shown that antioxidant supplementation can significantly decrease the toxic effects of pefloxacin.[15]

    • Glutathione (GSH): This endogenous antioxidant plays a crucial role in detoxifying ROS.[17]

  • Use of UVA Filters: Physically blocking UVA light is the most direct way to prevent the initiation of the phototoxic reaction. While not a mitigation strategy for in vitro investigation, it is the primary advice for patients taking the drug.[5]

  • Modification of Experimental Conditions:

    • Reduce Incubation Time: Limit the time cells are exposed to Pefloxacin before irradiation.

    • Lower Drug Concentration: Use the lowest concentration of Pefloxacin that is relevant to your experimental question.

Table 1: Relative Phototoxicity of Common Fluoroquinolones

This table provides a general ranking of the in vivo phototoxic potential of several fluoroquinolone antibiotics.

Phototoxicity PotentialFluoroquinolone(s)
High Lomefloxacin, Fleroxacin[1][14]
Moderate Sparfloxacin, Enoxacin, Pefloxacin [14]
Low Ciprofloxacin, Norfloxacin[1][14]
Very Low / Negligible Ofloxacin, Levofloxacin, Moxifloxacin[2][14]
Table 2: Example Data - Effect of Antioxidants on Cell Viability

This table summarizes hypothetical data based on published findings, demonstrating the protective effect of an antioxidant (e.g., N-acetylcysteine) against Pefloxacin phototoxicity in a keratinocyte cell line.

ConditionPefloxacin (µg/mL)UVA (J/cm²)NAC (mM)Cell Viability (% of Control)
Control 000100%
UVA Only 05095%
Pefloxacin Only 500098%
Pefloxacin + UVA 505045%
Pefloxacin + UVA + NAC 505585%

Visualizations and Diagrams

Mechanism of Phototoxicity

Pefloxacin_Phototoxicity_Pathway cluster_initiation Initiation cluster_ros ROS Generation cluster_damage Cellular Damage cluster_outcome Biological Outcome Pefloxacin Pefloxacin (Ground State) Pefloxacin_Excited Pefloxacin* (Excited State) UVA UVA Light (320-400nm) UVA->Pefloxacin_Excited Absorption ROS Reactive Oxygen Species (ROS) Pefloxacin_Excited->ROS Energy/Electron Transfer Pefloxacin_Excited->ROS O2 Molecular Oxygen (O₂) O2->ROS Lipids Lipid Peroxidation ROS->Lipids ROS->Lipids Proteins Protein Oxidation ROS->Proteins DNA DNA Damage ROS->DNA Apoptosis Apoptosis / Necrosis (Cell Death) Lipids->Apoptosis Proteins->Apoptosis DNA->Apoptosis Inflammation Inflammation Apoptosis->Inflammation

Caption: Mechanism of Pefloxacin-induced phototoxicity.

Experimental Workflow: 3T3 NRU Phototoxicity Assay

NRU_Workflow cluster_treatment Day 2: Treatment & Irradiation cluster_assay Day 3: Viability Assay start Start seed Day 1: Seed 3T3 Fibroblasts in two 96-well plates start->seed incubate24 Incubate 24h (37°C, 5% CO₂) seed->incubate24 add_drug Add Pefloxacin dilutions to both plates incubate24->add_drug pre_incubate Pre-incubate for 1 hour add_drug->pre_incubate split pre_incubate->split irradiate Plate A: Irradiate with non-toxic UVA dose (e.g., 5 J/cm²) split->irradiate dark Plate B: Keep in Dark (Identical duration) split->dark wash Wash cells and replace with fresh culture medium irradiate->wash dark->wash incubate18 Incubate 18-24h wash->incubate18 add_nr Add Neutral Red dye incubate18->add_nr incubate3 Incubate 3h add_nr->incubate3 wash_extract Wash and extract dye from viable cells incubate3->wash_extract read Read absorbance at 540nm wash_extract->read end End: Calculate IC50 values and Photo Irritation Factor (PIF) read->end

Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test.

Troubleshooting Logic Diagram

Troubleshooting_Logic start High Cell Death in -UVA Control Wells q_solvent Is Solvent Control also Toxic? start->q_solvent a_solvent_yes Solvent concentration is too high. ACTION: Reduce final solvent % (e.g., <0.5% DMSO). q_solvent->a_solvent_yes Yes q_dose Is cell death dose-dependent with the drug? q_solvent->q_dose No a_solvent_no Drug concentration is too high for cells. a_dose_yes Intrinsic cytotoxicity of Pefloxacin. ACTION: Perform new dose-range finding study without UVA to find max non-toxic dose. q_dose->a_dose_yes Yes a_dose_no Possible contamination or other systemic issue. q_dose->a_dose_no No a_dose_yes->a_solvent_no

References

Technical Support Center: Pefloxacin Mesylate Studies in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the dosage adjustments of Pefloxacin Mesylate in animal models with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Is dosage adjustment for this compound necessary in animal models with renal impairment?

Current research, primarily from human studies, suggests that dosage adjustments for pefloxacin in cases of renal impairment may not be necessary.[1][2] This is because pefloxacin is predominantly metabolized and cleared by the liver, with low renal clearance.[3][4][5] The primary metabolites are pefloxacin N-oxide and norfloxacin.[6][7]

However, the absence of direct studies in renally impaired animal models means that this should be confirmed experimentally for the specific model and species being used. Factors such as the severity of renal impairment and potential species-specific differences in metabolism could influence the drug's pharmacokinetics.

Q2: What are the typical pharmacokinetic parameters of pefloxacin in healthy animal models?

While data for renally impaired models is scarce, baseline pharmacokinetic data for healthy animals is available. This data is crucial for designing a study and for comparison with results from renally impaired subjects.

Table 1: Pharmacokinetic Parameters of Pefloxacin in Healthy Animal Models

ParameterDog (10 mg/kg, oral)[7]Rat (20 mg/kg, IM)[8]Pig (10 mg/kg, IM)[1][9][10]
Cmax (µg/mL) Not Specified13.0 ± 2.90.594 ± 0.12
Tmax (h) Not SpecifiedNot Specified1.14 ± 0.03
t½β (Elimination Half-life) (h) ~3.0Not Specified6.68 ± 0.52
AUC (µg·h/mL) Not SpecifiedNot Specified6.06 ± 0.18
Protein Binding (%) ~20Not SpecifiedNot Specified

Note: This table summarizes data from multiple sources. Experimental conditions may vary.

Q3: Is there a suitable surrogate or analogue study that can guide my research?

Yes. A study on marbofloxacin, another fluoroquinolone, in a canine model of surgically-induced renal impairment provides valuable insights. The study concluded that for mild renal impairment, dosage adjustment of marbofloxacin was not required.[11][12][13] This study can serve as a template for designing a similar experiment for pefloxacin.

Table 2: Pharmacokinetic Parameters of Marbofloxacin (2 mg/kg, IV) in Dogs Before and After Induction of Renal Impairment[11][13]

ParameterHealthy Dogs (Mean ± SD)Renally Impaired Dogs (Mean ± SD)
Total Clearance (mL/kg/min) 1.6 ± 0.21.4 ± 0.1
AUC (mg·min/L) (Oral) 10372 ± 171011459 ± 1119
Vss (Volume of distribution at steady state) Not Significantly ChangedNot Significantly Changed
MRT (Mean Residence Time) Not Significantly ChangedNot Significantly Changed

Troubleshooting Guides

Issue: I am not observing significant changes in pefloxacin plasma concentrations in my renally impaired rat model compared to my control group.

Possible Cause: This finding is consistent with the known pharmacology of pefloxacin. Since it undergoes extensive hepatic metabolism, renal impairment may not significantly alter its plasma clearance.[2][4]

Troubleshooting Steps:

  • Verify Renal Impairment: Confirm the induction of renal failure by measuring serum creatinine and blood urea nitrogen (BUN) levels.

  • Assess Liver Function: Since pefloxacin clearance is liver-dependent, ensure that your animal model does not have confounding liver conditions. Consider running liver function tests.

  • Analyze Metabolites: Measure the plasma concentrations of pefloxacin's metabolites, norfloxacin and pefloxacin N-oxide. Altered metabolite ratios could indicate a shift in clearance pathways.

  • Consider a Different Model: If your research question specifically requires a drug that is primarily cleared by the kidneys, you may need to choose a different antibiotic for your study.

Issue: How do I choose the best method to induce renal impairment in my animal model?

Choice of Model: The choice depends on your experimental goals, the desired severity and duration of renal impairment, and the animal species.

  • For Acute Kidney Injury (AKI): Chemically-induced models using nephrotoxic agents like gentamicin or cisplatin are common.[14]

  • For Chronic Kidney Disease (CKD): Surgical models, such as partial nephrectomy, or models using agents like adriamycin are more appropriate.[11]

Below are detailed protocols for common methods.

Experimental Protocols

Protocol 1: Gentamicin-Induced Acute Kidney Injury in Rats

This protocol is adapted from studies on gentamicin-induced nephrotoxicity.[2][5]

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Induction Agent: Gentamicin sulfate.

  • Dosage and Administration: Administer gentamicin at a dose of 100 mg/kg body weight, intraperitoneally (IP) or subcutaneously (SC), once daily for 5-7 consecutive days.

  • Monitoring and Confirmation:

    • Collect blood samples at baseline and at specified time points post-injection (e.g., day 4 and day 8).

    • Measure serum creatinine and BUN to confirm renal injury. A significant increase in these markers indicates successful induction of AKI.

    • Urine can be collected to measure urinary biomarkers of kidney injury.

  • Pharmacokinetic Study: Once renal impairment is confirmed, pefloxacin can be administered and blood samples collected at timed intervals to determine pharmacokinetic parameters.

Protocol 2: Surgical (Nephrectomy) Model of Chronic Renal Impairment in Dogs

This protocol is based on a study of marbofloxacin in dogs with induced renal impairment.[11][13]

  • Animals: Healthy adult Beagle dogs.

  • Surgical Procedure:

    • Anesthetize the animal.

    • Perform a right kidney nephrectomy (complete removal of one kidney).

    • Induce moderate impairment in the remaining left kidney via electrocoagulation of a portion of the renal cortex.

  • Post-Operative Care and Confirmation:

    • Provide appropriate post-operative analgesia and care.

    • Monitor plasma urea and creatinine concentrations. A significant and sustained increase confirms renal impairment.

    • Measure the glomerular filtration rate (GFR) to quantify the level of impairment.

  • Pharmacokinetic Study: After a stabilization period (e.g., 7 days post-surgery), conduct the pharmacokinetic study by administering pefloxacin and collecting blood samples over a time course.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Setup cluster_pk Phase 2: Pharmacokinetic Study A Animal Acclimatization B Baseline Sample Collection (Blood, Urine) A->B C Induce Renal Impairment (e.g., Gentamicin) B->C D Confirmation of Impairment (Creatinine, BUN) C->D E Administer this compound D->E Proceed if Impairment Confirmed F Timed Blood Sampling E->F G Plasma Drug Concentration Analysis (HPLC) F->G H Pharmacokinetic Modeling G->H

Caption: Workflow for a Pefloxacin Pharmacokinetic Study in a Renally Impaired Animal Model.

logical_relationship Pefloxacin Pefloxacin Administration Liver Primary Site: Hepatic Metabolism Pefloxacin->Liver ~85% of Clearance Kidney Secondary Site: Renal Excretion Pefloxacin->Kidney ~15% of Clearance Metabolites Metabolites (Pefloxacin N-oxide, Norfloxacin) Liver->Metabolites Excretion Excretion Kidney->Excretion Metabolites->Excretion

Caption: Pefloxacin Clearance Pathway Highlighting Hepatic Dominance.

References

Validation & Comparative

Pefloxacin Mesylate vs. Ciprofloxacin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two fluoroquinolone antibiotics, Pefloxacin Mesylate and Ciprofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative performance based on available experimental data.

Mechanism of Action

Both pefloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action. They inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. By interfering with the DNA ligation activity of these enzymes, they introduce single- and double-strand DNA breaks, ultimately leading to bacterial cell death. For many Gram-negative bacteria, including Pseudomonas aeruginosa, DNA gyrase is the primary target.

cluster_cell Pseudomonas aeruginosa Cell Fluoroquinolone Pefloxacin / Ciprofloxacin Porin Porin Channel Fluoroquinolone->Porin Entry DNA_Gyrase DNA Gyrase (GyrA/GyrB) Porin->DNA_Gyrase Target Inhibition Topoisomerase_IV Topoisomerase IV (ParC/ParE) Porin->Topoisomerase_IV Target Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA DNA Supercoiling DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Replicated_DNA Replicated DNA Topoisomerase_IV->Replicated_DNA Chromosome Segregation Topoisomerase_IV->DNA_Breaks Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA Supercoiling Supercoiled_DNA->Topoisomerase_IV Chromosome Segregation Cell_Death Cell Death DNA_Breaks->Cell_Death A Induce Neutropenia in Guinea Pigs B Intratracheal Inoculation with P. aeruginosa A->B C Administer Treatment (Pefloxacin or Ciprofloxacin) B->C D Monitor Survival Rates C->D E Quantify Bacterial Counts in Lungs C->E A Induce Aortic Valve Endocarditis in Rabbits B Initiate Treatment (Early or Late) A->B C Continuous IV Infusion (24 hours) B->C D Measure Serum Drug Levels C->D E Quantify Bacterial Load in Aortic Vegetations (CFU/g) C->E

Validation of Pefloxacin Mesylate efficacy in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of Pefloxacin Mesylate against other antibacterial agents, supported by experimental data from various animal models. Pefloxacin, a third-generation fluoroquinolone antibiotic, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division.[1][2] This guide synthesizes key findings from preclinical studies to inform research and development in infectious diseases.

In Vitro Antibacterial Activity

This compound exhibits potent in vitro activity against a wide array of bacterial pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against several clinically relevant bacteria.

Bacterial StrainMIC90 (mg/L)
Escherichia coli0.12[3]
Klebsiella pneumoniae0.5
Pseudomonas aeruginosa4[3]
Staphylococcus aureus0.5
Bacteroides fragilis group16[3]
Gardnerella vaginalis32
Helicobacter pylori1 - 8 µg/mL[2]
Mycoplasma bovis8 µg/mL[2]

Preclinical Efficacy in Animal Models

This compound has been evaluated in various animal models of infection, demonstrating significant therapeutic efficacy. Below are summaries of key comparative studies.

Systemic Infections in Mice

In a neutropenic mouse thigh infection model, this compound showed a high maximal antibacterial effect (Emax) against 15 Gram-negative bacilli.[3] It was also found to be active against systemic E. coli, K. pneumoniae, and P. aeruginosa infections in mice, with 50% efficacy maximum (P50) values of 6.5, 29.2, and 219 mg/kg, respectively.

Mouse Typhoid Model

A study comparing Pefloxacin with Gentamicin in the late stages of mouse typhoid caused by Salmonella typhimurium in BALB/c mice revealed Pefloxacin's superior efficacy. Pefloxacin effectively eradicated the infection, whereas Gentamicin only reduced the bacterial load without achieving clearance.[4]

Experimental Workflow: Mouse Typhoid Efficacy Model

G cluster_infection Infection Phase cluster_treatment Treatment Phase (Late Stage) cluster_outcome Outcome Assessment Infection BALB/c mice infected with Salmonella typhimurium Pefloxacin Pefloxacin Treatment Infection->Pefloxacin Random Assignment Gentamicin Gentamicin Treatment Infection->Gentamicin Random Assignment Control Control (No Treatment) Infection->Control Random Assignment BacterialLoad Assess bacterial load in reticuloendothelial system (RES) Pefloxacin->BacterialLoad Gentamicin->BacterialLoad Control->BacterialLoad Clearance Determine bacterial clearance BacterialLoad->Clearance

Caption: Workflow for comparing Pefloxacin and Gentamicin in a mouse typhoid model.

Serratia marcescens Endocarditis in Rabbits

In an experimental model of Serratia marcescens endocarditis in rabbits, the in vivo bactericidal activities of Pefloxacin and Ciprofloxacin were compared. The study determined the critical serum concentrations required to achieve a 2-log-unit reduction in bacterial colony-forming units (CFU) in vegetations.

AntibioticIn Vitro MIC (mg/L)In Vivo Critical Serum Concentration (mg/L)
Pefloxacin0.25[5]0.4[5]
Ciprofloxacin0.06[5]0.24[5]

Both antibiotics showed maximum killing rates at concentrations four times their respective MICs.[5]

Methicillin-Resistant Staphylococcus aureus (MRSA) Chronic Osteomyelitis in Rats

The efficacy of Pefloxacin was compared with Ciprofloxacin and Vancomycin, both alone and in combination with Rifampin, in a rat model of chronic MRSA osteomyelitis.

Treatment GroupEfficacy
Pefloxacin aloneIneffective in reducing bacterial titers in bone[6][7]
Ciprofloxacin aloneIneffective in reducing bacterial titers in bone[6][7]
Vancomycin aloneIneffective in reducing bacterial titers in bone[6][7]
Rifampin aloneEffective in reducing bacterial titers[6][7]
Pefloxacin + RifampinMore effective than Rifampin alone (not statistically significant)[6][7]
Ciprofloxacin + RifampinMore effective than Rifampin alone (not statistically significant)[6][7]
Vancomycin + RifampinMore effective than Rifampin alone (not statistically significant)[6][7]

This study highlights the potential of quinolone-rifampin combinations for treating chronic MRSA osteomyelitis.[6][7]

Experimental Workflow: MRSA Osteomyelitis Model in Rats

G cluster_induction Model Induction cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation Induction Induce chronic osteomyelitis with MRSA in rat tibiae Pefloxacin Pefloxacin Induction->Pefloxacin Group Assignment Ciprofloxacin Ciprofloxacin Induction->Ciprofloxacin Group Assignment Vancomycin Vancomycin Induction->Vancomycin Group Assignment Rifampin Rifampin Induction->Rifampin Group Assignment Pef_Rif Pefloxacin + Rifampin Induction->Pef_Rif Group Assignment Cip_Rif Ciprofloxacin + Rifampin Induction->Cip_Rif Group Assignment Van_Rif Vancomycin + Rifampin Induction->Van_Rif Group Assignment Evaluation Quantify bacterial titers in infected bone post-treatment Pefloxacin->Evaluation Ciprofloxacin->Evaluation Vancomycin->Evaluation Rifampin->Evaluation Pef_Rif->Evaluation Cip_Rif->Evaluation Van_Rif->Evaluation

Caption: Workflow for evaluating combination therapies in a rat MRSA osteomyelitis model.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several animal species, showing good oral absorption and tissue penetration.[8][9]

Animal ModelRoute of AdministrationHalf-life (t1/2)BioavailabilityKey Findings
MiceOral1.9 hours[8]Well absorbed[8]Unchanged drug is the principal urinary compound.[8]
RatsOral-Well absorbed[8]Extensive biliary excretion, mainly as a glucuronide conjugate.[8]
DogsOral-Well absorbed[8]Tissue concentrations are generally higher than plasma levels.[8]
Monkeys (Cynomolgus)Oral-Well absorbed[8]Norfloxacin is a major urinary metabolite.[8]
ChickensOral13.18 ± 0.82 hours[10]70 ± 2%[10]Reaches peak levels in various tissues within 1-2 hours.[11]

Mechanism of Action

This compound's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][12] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[1]

Signaling Pathway: Pefloxacin's Mechanism of Action

G Pefloxacin Pefloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Pefloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Pefloxacin->TopoIV Inhibits Replication DNA Replication & Transcription DNAGyrase->Replication TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Pefloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Conclusion

Preclinical data from various animal models validate the efficacy of this compound against a broad spectrum of bacterial pathogens. Comparative studies demonstrate its potent activity, which in some infection models is superior to other antibiotics. The combination of Pefloxacin with other agents, such as Rifampin, shows promise for treating challenging infections like MRSA osteomyelitis. Its favorable pharmacokinetic profile across different species further supports its potential for clinical development. This guide provides a foundational overview for researchers to inform further investigation and development of this compound.

References

Pefloxacin Mesylate vs. Enrofloxacin in the Treatment of Avian Mycoplasmosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum and Mycoplasma synoviae, remains a significant threat to the global poultry industry, leading to substantial economic losses through reduced egg production, poor feed conversion, and increased mortality. Fluoroquinolones, a class of synthetic broad-spectrum antimicrobial agents, are frequently employed to control these infections. This guide provides an objective comparison of two prominent fluoroquinolones, Pefloxacin Mesylate and Enrofloxacin, for the treatment of avian mycoplasmosis, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and Enrofloxacin are effective against avian mycoplasma species. Enrofloxacin has been more extensively studied in poultry, with a larger body of evidence supporting its efficacy. Pefloxacin also demonstrates potent anti-mycoplasmal activity. The choice between these two antimicrobials may depend on specific factors such as the target pathogen's susceptibility, pharmacokinetic properties, and regulatory approval in a given region. This guide synthesizes available data to facilitate an informed decision-making process for researchers and drug development professionals.

Mechanism of Action: Targeting Bacterial DNA Replication

Pefloxacin and enrofloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication.[1] In Gram-positive bacteria, topoisomerase IV, which is responsible for separating daughter DNA strands after replication, is the main target.[1] By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to double-strand DNA breaks and ultimately cell death.[2][4]

G Simplified Mechanism of Action of Fluoroquinolones cluster_bacteria Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial_DNA->DNA_Gyrase introduces negative supercoils Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV separates daughter strands DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to Fluoroquinolones Pefloxacin / Enrofloxacin Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topoisomerase_IV Inhibits G Generalized Experimental Workflow for Efficacy Trial Start Start Acquire_Birds Acquire Mycoplasma-free birds Start->Acquire_Birds Acclimatize Acclimatize to experimental conditions Acquire_Birds->Acclimatize Infection Experimental infection with Mycoplasma Acclimatize->Infection Treatment Administer treatment (Pefloxacin/Enrofloxacin) Infection->Treatment Monitoring Monitor clinical signs and mortality Treatment->Monitoring Sampling Collect samples (tracheal swabs, serum) Monitoring->Sampling Analysis Analyze samples (culture, serology, PCR) Sampling->Analysis Data_Evaluation Evaluate efficacy data Analysis->Data_Evaluation End End Data_Evaluation->End

References

A Comparative Guide to the Bioequivalence of Pefloxacin Mesylate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence and performance characteristics of different formulations of Pefloxacin Mesylate, a broad-spectrum fluoroquinolone antibiotic. The following sections detail the experimental data, methodologies, and key performance indicators to aid in research and development.

Comparative Analysis of Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Immediate-Release this compound Formulations (400 mg Single Dose)

ParameterFormulation A (Test)Formulation B (Reference)Intravenous Administration
Cmax (µg/mL) 4.095.62-
Tmax (h) 1.30.9-
AUC (0-t) (µg·h/mL) 48.765.9-
Elimination Half-life (t½) (h) 10.811.911.00 ± 2.64
Total Body Clearance (mL/min) --148.5 ± 47.6

Data for Formulations A and B are adapted from a comparative study of different brands of pefloxacin tablets. Data for Intravenous Administration is from a study comparing IV and oral routes.[1]

In Vitro Dissolution Profile Comparison

Dissolution testing is a critical in vitro tool to predict the in vivo performance of a drug product. The data below illustrates a hypothetical comparison between a standard immediate-release tablet and a conceptual modified-release formulation. The dissolution profile for the modified-release formulation is based on data from a study on sustained-release pefloxacin ocular inserts, as a proxy to demonstrate the principles of extended drug release.

Table 2: Comparative In Vitro Dissolution Profiles of this compound Formulations

Time (hours)Immediate-Release Tablet (% Dissolved)Modified-Release Formulation (% Dissolved)
0.5 > 85%~15%
1 > 90%~25%
4 > 95%~50%
8 > 95%~70%
12 > 95%~85%
24 -> 95%

Experimental Protocols

Bioequivalence Study Protocol

A standard bioequivalence study for this compound formulations is typically conducted as a randomized, two-way crossover study in healthy human volunteers.

1. Study Design:

  • Design: Single-dose, randomized, two-period, crossover design with a washout period of at least 7 days.

  • Subjects: Healthy adult male and/or female volunteers, screened for normal health status.

  • Treatments:

    • Test Formulation: Single oral dose of this compound (e.g., 400 mg tablet).

    • Reference Formulation: Single oral dose of the corresponding reference this compound product.

2. Dosing and Sample Collection:

  • Administration: Subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.

3. Analytical Method:

  • Method: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or fluorescence) is used to quantify pefloxacin concentrations in plasma.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4. Pharmacokinetic and Statistical Analysis:

  • Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data: Cmax, Tmax, AUC(0-t), and AUC(0-∞).

  • Statistical Analysis: Analysis of Variance (ANOVA) is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC should fall within the acceptance range of 80-125% to conclude bioequivalence.

Dissolution Testing Protocol

1. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus).

2. Dissolution Medium:

  • 900 mL of 0.1 N Hydrochloric Acid (HCl) for the first 2 hours, followed by a change to 900 mL of pH 6.8 phosphate buffer. This simulates the transit from the stomach to the intestine.

3. Apparatus Settings:

  • Rotation Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

4. Sampling:

  • Samples are withdrawn at specified time intervals (e.g., 15, 30, 45, and 60 minutes for immediate-release; and 1, 2, 4, 8, 12, and 24 hours for modified-release).

  • The withdrawn volume is replaced with fresh dissolution medium.

5. Analysis:

  • The concentration of pefloxacin in the collected samples is determined by UV-Vis Spectrophotometry or HPLC.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in bioequivalence studies and the mechanism of action of this compound, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Subject Screening & Recruitment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Check s2->s3 p1_rand Randomization s3->p1_rand p1_dose Dosing (Test or Reference) p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_dose Crossover Dosing washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Assay (HPLC) p2_sample->a1 a2 Pharmacokinetic Analysis a1->a2 a3 Statistical Analysis (ANOVA) a2->a3 a4 Bioequivalence Conclusion a3->a4

Bioequivalence Study Workflow Diagram

The mechanism of action for Pefloxacin, like other fluoroquinolones, involves the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential enzymes: DNA gyrase and topoisomerase IV.

Pefloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Outcome pefloxacin Pefloxacin inhibition1 pefloxacin->inhibition1 inhibition2 pefloxacin->inhibition2 dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for topoisomerase_iv Topoisomerase IV cell_division Cell Division topoisomerase_iv->cell_division Required for dna_replication->cell_division dna_replication->inhibition1 cell_division->inhibition2 inhibition1->dna_gyrase Inhibits bactericidal Bactericidal Effect inhibition1->bactericidal inhibition2->topoisomerase_iv Inhibits inhibition2->bactericidal

Pefloxacin's Mechanism of Action

References

A Comparative Analysis of the Safety and Toxicology of Pefloxacin Mesylate and Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety and toxicological profiles of two prominent fluoroquinolone antibiotics: Pefloxacin Mesylate and Levofloxacin. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and mechanistic insights.

Introduction

Pefloxacin, a second-generation fluoroquinolone, and Levofloxacin, the L-isomer of ofloxacin and a third-generation fluoroquinolone, are both broad-spectrum antibiotics effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Their bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][4] Despite their therapeutic efficacy, concerns regarding their safety and toxicity profiles are significant considerations in clinical use and drug development. This guide aims to provide an objective, data-driven comparison of their key toxicological endpoints.

Mechanism of Action and Potential for Toxicity

The primary mechanism of action for both pefloxacin and levofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] While this action is selective for bacterial enzymes, off-target effects and the inherent chemical properties of fluoroquinolones can lead to various toxicities in humans.

cluster_drug Fluoroquinolone (Pefloxacin/Levofloxacin) cluster_bacteria Bacterial Cell Pefloxacin Pefloxacin DNAGyrase DNA Gyrase Pefloxacin->DNAGyrase inhibits TopoIV Topoisomerase IV Pefloxacin->TopoIV inhibits Levofloxacin Levofloxacin Levofloxacin->DNAGyrase inhibits Levofloxacin->TopoIV inhibits DNAReplication DNA Replication/Repair DNAGyrase->DNAReplication TopoIV->DNAReplication CellDeath Bacterial Cell Death DNAReplication->CellDeath disruption leads to

Diagram 1: Mechanism of Action of Fluoroquinolones.

Comparative Toxicological Data

The following tables summarize key quantitative data on the toxicology of this compound and Levofloxacin.

Table 1: General Adverse Drug Reaction Profile

Adverse Effect ClassThis compoundLevofloxacinKey Findings and Citations
Overall Incidence of ADRs Data not consistently reported in comparative studies.Reported as low as 2% in some analyses, but also found to have the highest incidence of ADRs in other studies.Levofloxacin's ADR rate is cited as one of the lowest among fluoroquinolones at 2%, compared to 2-10% for others.[5] However, another study found levofloxacin had the highest incidence of adverse drug reactions among the drugs reviewed.[6] Fluoroquinolones as a class have a higher incidence of ADRs than some other antibiotics.[7]
Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea.[2]Nausea, headache, diarrhea, insomnia, constipation, and dizziness are the most common (≥3%).[8]Gastrointestinal side effects are common for both drugs.[2][9]
Central Nervous System (CNS) Dizziness, headache, drowsiness, insomnia. Caution in patients with CNS disorders.[2][10]Lower potential for CNS events compared to some fluoroquinolones, but delirium and psychosis have been reported.[5][6][11]Fluoroquinolones are associated with a higher risk of CNS adverse events compared to other antimicrobials.[9][12] The mechanism involves GABA receptor inhibition and NMDA receptor activation.[6][13]
Dermatological (Phototoxicity) Known risk of photosensitivity; avoidance of sun/UV exposure is recommended.[5][14]Very low phototoxic potential.[5][15] Mild reactions to UVA exposure were observed in some healthy subjects.[16]Pefloxacin is noted as having a higher potential for phototoxicity, alongside sparfloxacin and enoxacin.[5]

Table 2: Specific Organ System Toxicities

Toxicity TypeThis compoundLevofloxacinKey Findings and Citations
Tendinopathy/ Chondrotoxicity Induces lesions in the cartilage of growing animals.[17][18] Higher intrinsic toxicity to tendon cells in some in vitro models compared to levofloxacin.[19]Associated with an increased risk of tendinitis and tendon rupture, especially in older patients and those on corticosteroids.[8][20] Some data suggest a higher propensity for tendon damage relative to other fluoroquinolones.[21]Both drugs carry a risk of tendinopathy, a class effect of fluoroquinolones.[18][22] Pefloxacin may pose an increased risk.[23] The Achilles tendon is most commonly affected.[18][22]
Hepatotoxicity Dosage adjustment needed in severe hepatic insufficiency.[14]Severe, and sometimes fatal, hepatotoxicity has been reported, with the majority of reports in patients 65 years or older.[20]Levofloxacin is associated with a low rate of hepatic abnormalities (1/650,000).[5]
Cardiovascular (QTc Prolongation) May increase the QTc-prolonging activities of other drugs.[4]Lower risk compared to some other fluoroquinolones like sparfloxacin and moxifloxacin.[5]Cardiovascular problems were seen in 1 per 15 million levofloxacin prescriptions.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative experimental protocols for key safety assessments.

4.1. Phototoxicity Assessment in Human Volunteers

This protocol is based on a study evaluating the photoreaction potential of orally administered levofloxacin.[16]

  • Study Design: A single-center, double-blind, randomized, placebo-controlled study.

  • Subjects: Healthy adult volunteers.

  • Procedure:

    • Baseline Photoexposure: Prior to drug administration, each subject is exposed to UVB light at 0.75, 1.0, and 2.0 times their minimal erythema dose (MED) and to a fixed dose of UVA light (e.g., 25 J/cm²).

    • Drug Administration: Subjects receive a standard oral dose of the fluoroquinolone (e.g., levofloxacin 500 mg once daily) or a placebo for a defined period (e.g., 5 days).

    • Post-Dosing Photoexposure: Photoexposure is repeated on the final day of drug administration, typically a few hours after the last dose.

    • Evaluation: The response is determined using a photoreaction rating scale and investigator assessment to check for erythema, edema, or other signs of phototoxicity.

  • Results Interpretation: A statistically significant difference in photoreaction between the drug-treated and placebo groups indicates a photosensitizing potential.

cluster_workflow Phototoxicity Assessment Workflow start Recruit Healthy Volunteers baseline Baseline Photoexposure (UVA & UVB) start->baseline randomize Randomize to Drug or Placebo Group baseline->randomize drug_admin Administer Drug/Placebo (e.g., 5 days) randomize->drug_admin post_exposure Repeat Photoexposure drug_admin->post_exposure assess Assess Photoreaction (Rating Scale & Investigator) post_exposure->assess analyze Statistical Analysis assess->analyze end Determine Photosensitizing Potential analyze->end

Diagram 2: Experimental Workflow for Phototoxicity Assessment.

4.2. In Vitro Chondrotoxicity Assay

This protocol describes a general approach to assess the direct effects of fluoroquinolones on cartilage cells.

  • Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., from juvenile animals) and cultured in appropriate media.

  • Drug Exposure: Cultured chondrocytes are treated with varying concentrations of this compound or Levofloxacin for a specified duration (e.g., 24-72 hours).

  • Assessment of Cytotoxicity:

    • Cell Viability: Assessed using methods like the MTT or MTS assay, which measure mitochondrial activity.

    • Cell Proliferation: Can be measured by BrdU incorporation or cell counting.

  • Assessment of Matrix Metabolism:

    • Proteoglycan Synthesis: Measured by the incorporation of radiolabeled sulfate (³⁵S-sulfate) into the extracellular matrix.

    • Collagen Synthesis: Assessed by measuring the incorporation of radiolabeled proline (³H-proline).

  • Gene Expression Analysis: Real-time PCR can be used to quantify the expression of genes related to matrix components (e.g., aggrecan, type II collagen) and matrix-degrading enzymes (e.g., matrix metalloproteinases).

  • Results Interpretation: A dose-dependent decrease in cell viability, proliferation, or matrix synthesis, or altered gene expression in drug-treated cells compared to controls, indicates chondrotoxic potential.

Discussion of Toxicological Mechanisms

  • Phototoxicity: The mechanism of fluoroquinolone-induced phototoxicity is believed to involve the generation of reactive oxygen species (ROS) upon exposure to UVA radiation.[24][25] This can lead to lipid peroxidation, protein damage, and cell membrane damage, resulting in photosensitization.[24][25]

  • Tendinopathy and Chondrotoxicity: The exact mechanisms are not fully elucidated but are thought to be multifactorial.[17] Proposed mechanisms include oxidative stress, chelation of divalent cations like magnesium which are crucial for integrin function and extracellular matrix integrity, and altered expression of matrix metalloproteinases.[17][18][26]

  • CNS Toxicity: The neurotoxic effects of fluoroquinolones are primarily attributed to their ability to antagonize the gamma-aminobutyric acid (GABA) A receptor, leading to CNS excitation.[6][13] An interaction with N-methyl-D-aspartate (NMDA) receptors may also contribute.[6][13]

Conclusion

Both this compound and Levofloxacin are effective antibiotics, but they are associated with a range of potential toxicities characteristic of the fluoroquinolone class. Levofloxacin generally appears to have a more favorable safety profile with a very low phototoxic potential and a lower incidence of some adverse events compared to other fluoroquinolones.[5] However, it is still associated with serious risks such as tendinopathy and rare but severe hepatotoxicity.[8][20] Pefloxacin is associated with a higher risk of phototoxicity and has demonstrated significant chondrotoxicity in animal and in vitro models.[5][17][19]

The choice between these agents should be guided by the specific clinical scenario, susceptibility of the infecting organism, and a careful consideration of the patient's risk factors for adverse events. For researchers and drug development professionals, understanding the differential toxicological profiles and the underlying mechanisms is crucial for the development of safer and more effective anti-infective therapies.

References

Pefloxacin Mesylate: A Head-to-Head Clinical Trial Comparison with Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of pefloxacin mesylate against other quinolone antibiotics, supported by data from head-to-head clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative efficacy and safety of these antimicrobial agents.

Executive Summary

Pefloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various pathogens. Clinical trials have demonstrated its efficacy in treating a range of infections, showing comparable outcomes to other quinolones such as ciprofloxacin and ofloxacin. This guide synthesizes the available head-to-head clinical trial data, presenting quantitative comparisons of efficacy and safety, detailed experimental protocols, and visualizations of experimental workflows. While direct head-to-head efficacy data against newer quinolones like levofloxacin is limited in the available literature, a comparative safety profile is presented.

Pefloxacin vs. Ciprofloxacin

A number of clinical trials have directly compared the efficacy and safety of pefloxacin and ciprofloxacin in various infections. Overall, the data suggests comparable efficacy, although some differences in bacteriological eradication rates and safety profiles have been noted.

Efficacy Data: Pefloxacin vs. Ciprofloxacin
IndicationPefloxacin EfficacyCiprofloxacin EfficacyStudy PopulationKey Findings
Acute Uncomplicated Gonococcal Urethritis 95.3% cure rate (41/43 patients)[1]97.9% cure rate (46/47 patients)[1]120 male patients[1]Both single doses of pefloxacin (400 mg) and ciprofloxacin (250 mg) were highly effective.[1]
Chronic Respiratory Tract Infections Eradication of microorganisms in 98% of patients within 72 hours (intravenous and oral administration).[2]Eradication of microorganisms in 98% of patients within 72 hours (oral administration).[2]90 patients with acute exacerbation of chronic bronchitis.[2]Both antibiotics showed similar bactericidal properties when administered orally. Intravenous pefloxacin demonstrated a more rapid antibacterial action.[2]
Lower Urinary Tract Infections Satisfactory therapeutic efficacy.[3]Satisfactory therapeutic efficacy.[3]150 patients with lower urinary tract infections.[3]All three quinolones (cinoxacin, ciprofloxacin, and pefloxacin) showed good therapeutic efficacy.[3]
Prevention of Bacterial Infection in Neutropenic Patients Bacteremia developed in 16% of patients (12/77). Seven episodes involved Gram-negative bacilli.[4]Bacteremia developed in 8% of patients (6/78). No episodes involved Gram-negative bacilli.[4]Neutropenic patients with hematological malignancies.Ciprofloxacin was superior to pefloxacin and ofloxacin in preventing Gram-negative bacterial infections in this patient population.[4]
Experimental Protocol: Representative Randomized Controlled Trial (Pefloxacin vs. Ciprofloxacin for Chronic Respiratory Infections)

Objective: To compare the efficacy and pharmacokinetics of intravenous and oral pefloxacin with oral ciprofloxacin in patients with acute exacerbations of chronic bronchitis.[2]

Study Design: Randomized controlled trial.[2]

Patient Population: 90 patients with acute exacerbation of chronic bronchitis and no known allergies to quinolones.[2]

Treatment Groups:

  • Group 1: Pefloxacin 800 mg intravenously every 24 hours (n=30).[2]

  • Group 2: Pefloxacin 800 mg orally every 24 hours (n=30).[2]

  • Group 3: Ciprofloxacin 500 mg orally every 12 hours (n=30).[2]

Methodology:

  • Bacteriological Assessment: Sputum samples were collected before and during treatment to identify the causative pathogens, including Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[2]

  • Pharmacokinetic Analysis: Blood and bronchial secretion samples were collected at 2, 4, 8, 12, 14, and 24 hours after the first daily dose to determine antibiotic concentrations using a microbiological agar disk diffusion assay with Escherichia coli Kp 712 as the test organism.[2]

  • Efficacy Evaluation: The primary endpoint was the eradication of the responsible microorganisms, assessed approximately 72 hours after the start of treatment.[2]

Pefloxacin vs. Ofloxacin

Head-to-head trials have also been conducted to compare pefloxacin with ofloxacin, particularly in the treatment of mycobacterial infections and sexually transmitted diseases.

Efficacy Data: Pefloxacin vs. Ofloxacin
IndicationPefloxacin EfficacyOfloxacin EfficacyStudy PopulationKey Findings
Lepromatous Leprosy Rapid clinical improvement, appearing somewhat superior to ofloxacin. Significant bactericidal activity observed within one week of daily therapy.[5]Rapid clinical improvement. Significant bactericidal activity observed within three weeks of daily therapy.[5]21 previously untreated multibacillary leprosy patients.Both pefloxacin (800 mg daily) and ofloxacin (400 mg daily) demonstrated rapid bactericidal activity against Mycobacterium leprae. No significant difference in therapeutic effect was detected between the two regimens.
Acute Uncomplicated Gonococcal Urethritis 95% eradication of Neisseria gonorrhoeae (37/39 patients).97% eradication of Neisseria gonorrhoeae (31/32 patients).95 male patients.A single 400 mg oral dose of pefloxacin was as effective as a single 400 mg oral dose of ofloxacin.
Experimental Protocol: Representative Randomized Controlled Trial (Pefloxacin vs. Ofloxacin for Lepromatous Leprosy)

Objective: To evaluate the clinical and bactericidal efficacy of pefloxacin and ofloxacin in previously untreated patients with lepromatous leprosy.

Study Design: Randomized clinical trial.

Patient Population: 21 previously untreated patients with lepromatous leprosy.

Treatment Groups:

  • Group 1: Pefloxacin (PEFLO) 800 mg once daily.

  • Group 2: Ofloxacin (OFLO) 400 mg once daily.

Methodology:

  • Treatment Phases: The trial consisted of two parts: monotherapy from day 0 to day 56, followed by combination therapy with the World Health Organization multidrug therapy (WHO/MDT) regimen for multibacillary leprosy from day 57 to day 180.

  • Bacteriological Assessment: The viability of Mycobacterium leprae was assessed at baseline and during treatment using mouse foot pad inoculation. The morphological index (MI) was also determined.

  • Clinical Evaluation: Clinical improvement was assessed throughout the study.

  • Efficacy Endpoints: The primary endpoints were the rate of clinical improvement and the reduction in viable M. leprae.

Pefloxacin vs. Levofloxacin: A Safety Comparison

Direct head-to-head clinical trials comparing the efficacy of pefloxacin and levofloxacin were not identified in the literature search. However, a comparative analysis of their side-effect profiles has been published, providing valuable insights into their relative safety.

Safety Data: Pefloxacin vs. Levofloxacin
Adverse Event CategoryPefloxacinLevofloxacinKey Findings
Phototoxicity A known issue.Very low phototoxic potential.Ofloxacin and levofloxacin have a lower risk of phototoxicity compared to pefloxacin, sparfloxacin, and enoxacin.
Tendonitis and Tendon Rupture Poses an increased risk.A class effect, with an estimated incidence of <1 in 5000 patients receiving fluoroquinolones.[3]Certain fluoroquinolones, such as pefloxacin, may have a higher risk of tendon-related adverse events.[3]
Central Nervous System (CNS) Effects Not specified as having the lowest potential.Reportedly has one of the lowest potentials for inducing CNS adverse events among available fluoroquinolones.Levofloxacin, ofloxacin, and moxifloxacin are reported to have a lower risk of CNS side effects.
Hepatotoxicity Not specified.Low rate of hepatic abnormalities (1/650,000).Levofloxacin is considered to have a very safe profile concerning liver-related adverse events.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a randomized controlled clinical trial comparing two quinolone antibiotics, based on the methodologies described in the reviewed literature.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Pefloxacin Arm Pefloxacin Arm Randomization->Pefloxacin Arm Comparator Quinolone Arm Comparator Quinolone Arm Randomization->Comparator Quinolone Arm Clinical Evaluation Clinical Evaluation Pefloxacin Arm->Clinical Evaluation Comparator Quinolone Arm->Clinical Evaluation Bacteriological Assessment Bacteriological Assessment Clinical Evaluation->Bacteriological Assessment Safety Monitoring Safety Monitoring Bacteriological Assessment->Safety Monitoring Efficacy Analysis Efficacy Analysis Safety Monitoring->Efficacy Analysis Safety Analysis Safety Analysis Safety Monitoring->Safety Analysis Statistical Comparison Statistical Comparison Efficacy Analysis->Statistical Comparison Safety Analysis->Statistical Comparison

Caption: Generalized workflow of a randomized controlled clinical trial comparing quinolone antibiotics.

Conclusion

The available head-to-head clinical trial data indicates that this compound is an effective antimicrobial agent with comparable efficacy to ciprofloxacin and ofloxacin for the treatment of various infections, including urinary tract, respiratory, and sexually transmitted infections, as well as leprosy. In some instances, such as in neutropenic patients, ciprofloxacin has shown superiority in preventing Gram-negative infections.[4] When compared to levofloxacin, pefloxacin appears to have a less favorable safety profile, particularly concerning phototoxicity and tendon-related adverse events. The choice of a quinolone antibiotic should be guided by the specific clinical indication, the susceptibility of the causative pathogen, and the individual patient's risk factors for adverse events. Further research, including direct head-to-head efficacy trials with newer generation quinolones, would be beneficial for a more comprehensive understanding of pefloxacin's place in the current therapeutic landscape.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pefloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Pefloxacin Mesylate are critical for laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding these procedures helps mitigate risks associated with pharmaceutical waste and ensures adherence to regulatory standards.

This compound, a synthetic broad-spectrum fluoroquinolone antibiotic, requires careful handling and disposal due to its potential environmental impact and the risk of promoting antibiotic resistance. Improper disposal can lead to the contamination of water systems, harming aquatic life and potentially entering the human food chain. Therefore, a structured and informed approach to its disposal is paramount.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Drug Enforcement Administration (DEA) for controlled substances.[1][2][3] State and local regulations may also apply and are often more stringent than federal guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Disposal Prohibited Methods

Under no circumstances should this compound be disposed of via sinks or toilets.[4] This practice contributes to the accumulation of antibiotics in wastewater, which conventional treatment plants may not effectively remove.[5] Furthermore, due to its heat sensitivity and the potential for incomplete degradation, autoclaving is not a recommended method for the disposal of this compound. Significant degradation has been observed at 115°C, but the byproducts may still pose environmental risks.

Recommended Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal company.[6] This ensures that the chemical is handled and treated in accordance with all federal, state, and local regulations. For laboratory settings, antibiotic waste, in the absence of infectious microorganisms, should be treated as chemical waste.[7]

Step-by-Step Disposal Workflow

For small quantities of this compound waste generated in a laboratory setting, a chemical degradation process can be employed prior to collection by a licensed waste disposal service. Advanced Oxidation Processes (AOPs) are effective in breaking down fluoroquinolone antibiotics.[8][9] The following protocols are provided as a general guide and should be adapted and validated within the context of your specific laboratory and institutional safety protocols.

Experimental Protocols for Chemical Degradation

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the reagents used in these protocols. All procedures should be performed in a well-ventilated fume hood.

Method 1: Fenton Oxidation

The Fenton reaction utilizes hydroxyl radicals (•OH), a powerful oxidizing agent, to degrade organic pollutants.[10][11]

Materials:

  • This compound waste solution

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Preparation: Dilute the this compound waste solution with deionized water to a concentration of approximately 100 mg/L in a suitable beaker or flask.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. The Fenton reaction is most effective in acidic conditions.

  • Initiation of Reaction:

    • Add Iron(II) sulfate to the solution to achieve a concentration of approximately 10 µM. Stir until dissolved.

    • Slowly add 30% hydrogen peroxide to the solution to achieve a final concentration of 1.0 mM. Be cautious as the reaction can be exothermic.

  • Reaction Time: Allow the reaction to proceed for at least 60 minutes with continuous stirring.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 using sodium hydroxide.

  • Disposal: The treated solution, now containing degraded products, should be collected in a designated hazardous waste container and disposed of through your institution's licensed waste management provider.

Method 2: Ozonation

Ozonation is another effective AOP for the degradation of fluoroquinolones.[12][13][14] This method requires specialized equipment (an ozone generator).

Materials:

  • This compound waste solution

  • Ozone generator

  • Gas dispersion tube

  • Reaction vessel (e.g., a tall glass column)

  • Off-gas destruction unit (e.g., activated carbon)

  • Stir plate and stir bar (optional)

Procedure:

  • Preparation: Place the this compound waste solution in the reaction vessel.

  • Ozonation:

    • Bubble ozone gas through the solution using a gas dispersion tube at a controlled flow rate. The specific ozone dosage and reaction time will depend on the concentration of the antibiotic and the efficiency of the ozone generator. A typical starting point could be an ozone dose of 20-50 mg/L.[15]

    • Ensure that any unreacted ozone in the off-gas is safely captured and destroyed by an appropriate off-gas destruction unit.

  • Reaction Time: Continue ozonation for a period sufficient to achieve degradation, which may range from 30 to 180 minutes.[15]

  • Disposal: The treated solution should be collected in a designated hazardous waste container for disposal by a licensed professional.

Data Presentation

The following table summarizes key parameters for the chemical degradation of fluoroquinolone antibiotics based on literature values. These should be used as a starting point for optimizing disposal protocols in your laboratory.

ParameterFenton OxidationOzonation
pH 3.0 - 5.0[11]Can be effective over a range, often near neutral
Reagents Fe²⁺, H₂O₂[11]O₃
Typical Reagent Ratio [Fe²⁺]:[H₂O₂] ~1:100 (molar)[11]N/A
Reaction Time 60 - 120 minutes30 - 180 minutes[15]
Key Considerations Exothermic reaction, requires pH adjustment.Requires specialized equipment, off-gas handling.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow start This compound Waste Generated is_large_quantity Large Quantity? start->is_large_quantity licensed_disposal Contact Licensed Waste Disposal Company is_large_quantity->licensed_disposal Yes is_small_quantity Small Laboratory Quantity is_large_quantity->is_small_quantity No end Final Disposal by Licensed Company licensed_disposal->end degradation_choice Chemical Degradation Method? is_small_quantity->degradation_choice fenton Fenton Oxidation Protocol degradation_choice->fenton Fenton ozonation Ozonation Protocol degradation_choice->ozonation Ozonation collect_waste Collect Treated Waste in Hazardous Waste Container fenton->collect_waste ozonation->collect_waste collect_waste->licensed_disposal

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.